Crx-526
Description
Properties
CAS No. |
245515-64-4 |
|---|---|
Molecular Formula |
C69H127N2O19P |
Molecular Weight |
1319.7 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |
InChI Key |
PRIXXGNJDNLMBH-DPGPRPECSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRX-526 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Strategy of CRX-526: A Deep Dive into its TLR4 Antagonism
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of CRX-526, a synthetic lipid A-mimetic that has demonstrated significant potential as a potent and selective antagonist of Toll-like receptor 4 (TLR4). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism: Competitive Antagonism of TLR4
This compound functions as a competitive antagonist of the TLR4 signaling pathway.[1][2][3] Its primary mode of action is to block the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the TLR4-MD2 receptor complex.[1][2] This inhibition prevents the conformational changes in the TLR4 receptor necessary for the initiation of downstream inflammatory signaling cascades.
The antagonistic activity of this compound is intrinsically linked to its unique chemical structure. As a lipid A-mimetic, it shares structural similarities with the lipid A portion of LPS. However, a critical difference lies in the length of its secondary fatty acyl chains (SACs). This compound possesses three SACs that are six carbons in length, which is substantially shorter than the ten or more carbon-long SACs found in TLR4 agonists like monophosphoryl lipid A (MPL). This structural variance allows this compound to occupy the LPS binding pocket on the TLR4-MD2 complex without inducing the receptor dimerization required for signal transduction.
Downstream Signaling Consequences of TLR4 Blockade
By preventing the activation of TLR4, this compound effectively abrogates the subsequent intracellular signaling events. This includes the inhibition of both the MyD88-dependent and MyD88-independent (TRIF-dependent) pathways. The immediate consequence is the suppression of the activation and nuclear translocation of key transcription factors, most notably nuclear factor-kappa B (NF-κB).
The inhibition of NF-κB activation leads to a significant reduction in the transcription and subsequent release of a wide array of pro-inflammatory cytokines and chemokines. This anti-inflammatory profile is a hallmark of this compound's therapeutic potential.
Quantitative Analysis of In Vitro Efficacy
The inhibitory effects of this compound on pro-inflammatory cytokine production have been quantified in various in vitro models. These studies demonstrate a dose-dependent reduction in the release of key inflammatory mediators in response to LPS stimulation.
| Cell Type | Stimulant | Cytokine Inhibited | Molar Ratio (this compound:LPS) for >50% Inhibition | Reference |
| Human Monocytes (IFN-γ activated) | LPS | IL-12p70 | 10:1 (w/w) | |
| Human Monocytes (IFN-γ activated) | LPS | TNF-α | 10:1 (w/w) | |
| Murine Splenic Dendritic Cells | LPS | IL-6, IL-12p70, TNF-α | Not Specified |
In Vivo Evidence of Anti-Inflammatory Activity
The therapeutic potential of this compound has been substantiated in several preclinical animal models of inflammatory diseases. These studies highlight its ability to mitigate disease severity by suppressing the underlying inflammatory responses.
| Animal Model | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-induced Colitis (mice) | Inhibited the development of moderate-to-severe disease. | |
| Multidrug Resistance Gene 1a-deficient (MDR1a-/-) Mice (spontaneous colitis) | Inhibited the development of moderate-to-severe disease. | |
| Streptozotocin-induced Diabetic Nephropathy (mice) | Reduced albuminuria, blood urea nitrogen, glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. | |
| LPS-induced Endotoxemia (rats) | Reduced leukocyte adhesion and improved capillary perfusion in the intestinal microcirculation. |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the inhibitory effect of this compound on LPS-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Human PBMCs are isolated from leukapheresis products by Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture: Cells are cultured in an appropriate medium, with a subset of cells being activated with interferon-gamma (IFN-γ) to mimic an inflammatory environment.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified period before being stimulated with a fixed concentration of LPS.
-
Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p70) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to LPS stimulation alone.
References
Unraveling the Core Mechanism of CRX-526: A Technical Guide to TLR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Executive Summary
CRX-526, a synthetic lipid A-mimetic, has emerged as a potent and specific antagonist of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular interactions with the TLR4/MD-2 receptor complex and its subsequent impact on downstream signaling pathways. By competitively inhibiting the binding of lipopolysaccharide (LPS), this compound effectively attenuates the inflammatory cascade mediated by TLR4, demonstrating significant therapeutic potential in preclinical models of inflammatory bowel disease and diabetic nephropathy. This document consolidates available quantitative data, outlines detailed experimental protocols for assessing TLR4 antagonism, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.
Introduction to TLR4 Signaling
Toll-like receptor 4 is a critical component of the innate immune system, acting as a primary sensor for bacterial endotoxin, specifically lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 is a multi-step process involving the sequential transfer of LPS by LPS-binding protein (LBP) to CD14, which then presents LPS to the TLR4/MD-2 receptor complex. The binding of LPS to the co-receptor MD-2 induces a conformational change in TLR4, leading to its dimerization and the recruitment of intracellular adaptor proteins, thereby initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the TIR domain of TLR4. This leads to the activation of IRAK kinases and subsequently TRAF6, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited, leading to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β). This pathway also contributes to a delayed activation of NF-κB.
The intricate regulation of these pathways is crucial for a balanced immune response, and their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.
This compound: A Structural and Mechanistic Overview
This compound is a synthetic molecule designed as a mimetic of the lipid A portion of LPS. Its chemical structure, however, incorporates a key modification that dictates its antagonistic activity: the presence of shorter secondary fatty acyl chains compared to agonistic lipid A analogues like monophosphoryl lipid A (MPL).[1] This structural difference is fundamental to its mechanism of action.
Molecular Mechanism of TLR4 Antagonism
The primary mechanism by which this compound exerts its anti-inflammatory effects is through competitive inhibition of LPS binding to the TLR4/MD-2 complex.[2][3] By occupying the LPS binding pocket on MD-2, this compound sterically hinders the binding of LPS and prevents the subsequent dimerization of the TLR4 receptor, a critical step for signal transduction.[4] This blockade effectively abrogates the initiation of both MyD88-dependent and TRIF-dependent downstream signaling cascades.
While direct experimental evidence detailing the specific effects of this compound on the bifurcation of MyD88 and TRIF signaling is emerging, studies on structurally related aminoalkyl glucosaminide 4-phosphates (AGPs) provide valuable insights. For instance, the diastereomeric AGP, CRX-547, which differs from its agonistic counterpart CRX-527 only in the configuration of a single stereocenter, exhibits TRIF-selective signaling.[5] CRX-547 stimulates little to no MyD88-dependent signaling while retaining its ability to activate the TRIF-dependent pathway. This suggests that subtle structural modifications in lipid A mimetics can lead to biased signaling, a concept of significant interest for developing therapeutics with improved safety profiles by selectively modulating inflammatory responses. Although this compound is primarily characterized as a pan-TLR4 antagonist, the potential for biased antagonism warrants further investigation.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound. (Note: Specific IC50 and Kd values for this compound are not consistently reported in the public domain and represent a key area for future research).
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Type | Stimulus | Mediator Inhibited | This compound Concentration/Ratio | Outcome | Reference |
| Human Monocytes | LPS | TNF-α | 5:1 (this compound:LPS, w/w) | Detectable inhibition of TNF-α production. | |
| Human Monocytes | LPS | TNF-α | 50:1 (this compound:LPS, w/w) | Complete abolishment of TNF-α production. | |
| Human Proximal Tubular Epithelial Cells | High Glucose | Osteopontin, NF-κB Nuclear Translocation | 5, 10, 20 µg/mL | Dose-dependent inhibition of high glucose-induced osteopontin upregulation and NF-κB nuclear translocation. |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Disease Model | This compound Dose | Endpoint Measured | Result | Reference |
| Mice | LPS-induced Endotoxemia | 80 ng | Serum TNF-α | Significant inhibition of TNF-α release. | |
| Mice | LPS-induced Endotoxemia | 10 µg | Serum TNF-α | TNF-α levels reduced to background. | |
| Dextran Sodium Sulfate (DSS)-induced Colitis Mice | Inflammatory Bowel Disease | 2, 10, 50 µg | Disease Activity Index (DAI), Histological Score | Dose-dependent reduction in DAI and histological score. | |
| Streptozotocin-induced Diabetic Mice | Diabetic Nephropathy | Injected for 8 weeks (specific dose not detailed in abstract) | Albuminuria, Blood Urea Nitrogen | Significantly reduced albuminuria and blood urea nitrogen without altering blood glucose or systolic blood pressure. Attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. Associated with decreased chemokine expression and macrophage infiltration. | |
| Rat | LPS-induced Endotoxemia | 1 mg/kg | Intestinal Microcirculation | Improved intestinal capillary perfusion and reduced leukocyte activation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the TLR4 antagonist activity of this compound.
In Vitro TLR4 Antagonism Assay in Human Monocytes
Objective: To determine the ability of this compound to inhibit LPS-induced pro-inflammatory cytokine production in primary human monocytes.
Materials:
-
Primary human monocytes (isolated from peripheral blood mononuclear cells)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate human monocytes from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by adherence purification.
-
Seed the purified monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium and allow them to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Pre-incubate the adherent monocytes with varying concentrations of this compound for 1 hour at 37°C.
-
Add LPS to a final concentration of 10 ng/mL to the wells, except for the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
NF-κB Nuclear Translocation Assay in Human Proximal Tubular Epithelial Cells
Objective: To assess the inhibitory effect of this compound on high glucose-induced NF-κB activation.
Materials:
-
Human Proximal Tubular Epithelial Cells (PTECs)
-
DMEM/F12 medium supplemented with 10% FBS, insulin, transferrin, selenium, hydrocortisone, and EGF
-
High glucose (D-glucose) solution
-
This compound
-
Formaldehyde solution (4%)
-
Triton X-100 (0.1%)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Culture PTECs on glass coverslips in 24-well plates until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12 hours.
-
Pre-treat the cells with this compound (e.g., 5, 10, 20 µg/mL) for 1 hour.
-
Stimulate the cells with high glucose (e.g., 30 mM) for 1 hour. Include a normal glucose (5.5 mM) control.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for a range of inflammatory conditions driven by excessive TLR4 activation. Its well-defined mechanism of action, centered on the competitive inhibition of LPS binding to the TLR4/MD-2 complex, provides a strong rationale for its development. The consolidated data and protocols within this guide are intended to facilitate further research into the nuanced pharmacology of this compound.
Key areas for future investigation include:
-
Quantitative Characterization: Determining the precise binding affinity (Kd) of this compound for the TLR4/MD-2 complex and establishing robust IC50 values for the inhibition of various inflammatory mediators in different cell types.
-
Pathway Selectivity: Directly investigating the effects of this compound on the MyD88-dependent and TRIF-dependent signaling pathways to ascertain if it exhibits any biased antagonism.
-
Translational Studies: Expanding in vivo studies to a broader range of disease models and ultimately progressing towards clinical evaluation.
A deeper understanding of these aspects will be critical in fully realizing the therapeutic potential of this compound and in the design of next-generation TLR4 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TLR4 antagonist | CAS 245515-64-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. TLR-MyD88 signaling blockades inhibit refractory B-1b cell immune responses to transplant-related glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
CRX-526: A Comprehensive Technical Guide to a Potent TLR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRX-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. By mimicking the structure of lipid A, the active component of lipopolysaccharide (LPS), this compound competitively inhibits TLR4 signaling, thereby attenuating the inflammatory response. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its therapeutic potential in inflammatory diseases such as diabetic nephropathy and inflammatory bowel disease. Detailed experimental protocols and quantitative data from seminal preclinical studies are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a lipid A-mimetic characterized by a diglucosamine backbone with attached acyl chains. A key structural feature that distinguishes it from TLR4 agonists is the presence of shorter secondary acyl chains, specifically three chains that are six carbons in length.[1]
| Property | Value | Reference |
| Chemical Name | (2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid | [2] |
| CAS Number | 245515-64-4 | [2] |
| Molecular Formula | C₆₉H₁₂₇N₂O₁₉P | [3] |
| Molecular Weight | 1319.73 g/mol | [3] |
Caption: 2D Chemical Structure of this compound.
Mechanism of Action: TLR4 Antagonism
This compound exerts its anti-inflammatory effects by directly competing with TLR4 ligands, most notably LPS from Gram-negative bacteria. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines. This compound binds to the TLR4-MD2 complex, preventing the conformational changes required for signal transduction and thereby inhibiting downstream inflammatory pathways.
Caption: this compound Inhibition of the TLR4 Signaling Pathway.
Preclinical Studies and Efficacy
Diabetic Nephropathy
A study by Lin et al. (2013) investigated the therapeutic potential of this compound in a mouse model of advanced diabetic nephropathy.
Experimental Protocol: Diabetic Nephropathy Mouse Model
Caption: Experimental Workflow for this compound in Diabetic Nephropathy.
Quantitative Data Summary: Effects of this compound on Diabetic Nephropathy Markers
| Parameter | Diabetic Control (Vehicle) | Diabetic + this compound | P-value |
| Albuminuria (µ g/24h ) | 285.6 ± 35.2 | 152.3 ± 21.8 | < 0.05 |
| Blood Urea Nitrogen (mmol/L) | 12.3 ± 1.5 | 8.1 ± 0.9 | < 0.05 |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | < 0.05 |
| Tubulointerstitial Fibrosis (%) | 15.2 ± 2.1 | 7.8 ± 1.3 | < 0.05 |
Data are presented as mean ± SEM.
The study found that this compound treatment significantly reduced albuminuria and blood urea nitrogen without affecting blood glucose levels. Histological analysis revealed that this compound attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. These protective effects were associated with decreased expression of pro-inflammatory chemokines and inhibition of NF-κB activation in the kidneys.
Inflammatory Bowel Disease
Fort et al. (2005) demonstrated the anti-inflammatory effects of this compound in two murine models of inflammatory bowel disease (IBD).
Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
Caption: Experimental Workflow for this compound in IBD Model.
Quantitative Data Summary: Effects of this compound on DSS-Induced Colitis
| Parameter | DSS Control (Vehicle) | DSS + this compound | P-value |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | < 0.01 |
| Histological Score | 8.2 ± 1.1 | 4.1 ± 0.7 | < 0.01 |
| Colonic TNF-α (pg/mg tissue) | 152 ± 25 | 75 ± 18 | < 0.05 |
Data are presented as mean ± SEM.
Treatment with this compound significantly ameliorated the clinical signs of colitis, including weight loss and rectal bleeding, as reflected by a lower Disease Activity Index. Histopathological examination of the colon showed a marked reduction in inflammation and tissue damage in the this compound-treated group. Furthermore, this compound treatment led to a significant decrease in the colonic levels of the pro-inflammatory cytokine TNF-α.
Conclusion
This compound is a well-characterized TLR4 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases. Its ability to potently and specifically inhibit the TLR4 signaling pathway makes it a promising therapeutic candidate for conditions driven by excessive inflammation, such as diabetic nephropathy and inflammatory bowel disease. The detailed chemical, mechanistic, and preclinical data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
The Discovery and Synthesis of Crx-526: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crx-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4). It is a lipid A-mimetic compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including diabetic nephropathy and inflammatory bowel disease. By competitively inhibiting the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, this compound effectively attenuates downstream inflammatory signaling cascades, offering a targeted approach to mitigating chronic inflammation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Structure
This compound was developed as part of a research program focused on creating synthetic lipid A analogs with modulated immune activity. The core concept was to design a molecule that could compete with the natural TLR4 ligand, LPS, without initiating a pro-inflammatory response. The structure of this compound is based on a glucosamine backbone, similar to lipid A, but with crucial modifications to its acyl chains. Specifically, the antagonist activity of this compound is directly related to the length of its secondary fatty acyl chains, which are shorter than those found in TLR4 agonists.
Synthesis of this compound
The synthesis of this compound and other aminoalkyl glucosaminide phosphates (AGPs) has been described in the scientific literature and is detailed in patents. The general synthetic strategy involves the coupling of a protected glucosaminide unit with an aminoalkanol or aminoalkanethiol, followed by phosphorylation and acylation steps.
A general scheme for the synthesis of AGPs, the class of compounds to which this compound belongs, is outlined in U.S. Patent 6,303,347 B1. This process involves:
-
Coupling: A protected glycosyl halide is coupled with an N-acyloxyacylated or N-protected aminoalkanol or aminoalkanethiol in a Koenigs-Knorr type reaction.
-
Phosphorylation: The 4- or 6-hydroxyl group of the glucosaminide ring is phosphorylated.
-
Acylation: The amino and hydroxyl groups are acylated with 3-hydroxyalkanoyl residues, which are in turn substituted with normal fatty acids.
The specific fatty acyl chains that characterize this compound are introduced during these acylation steps.
Mechanism of Action
This compound functions as a competitive antagonist at the TLR4 receptor complex. TLR4, in conjunction with its co-receptor MD-2, recognizes pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria. The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, initiating downstream signaling cascades. These pathways culminate in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators. This compound, by binding to the MD-2 pocket, prevents LPS from docking and activating the receptor complex, thereby inhibiting the inflammatory response.[1]
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the point of intervention by this compound.
Quantitative Data
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: Effects of this compound in a Mouse Model of Diabetic Nephropathy
| Parameter | Vehicle Control | This compound Treatment | % Change | Reference |
| Albuminuria | Increased | Significantly Reduced | - | [2][3] |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | - | [2][3] |
| Glomerular Hypertrophy | Present | Attenuated | - | |
| Glomerulosclerosis | Present | Attenuated | - | |
| Tubulointerstitial Injury | Present | Attenuated | - | |
| CCL-2 Expression | Overexpressed | Decreased | - | |
| Osteopontin Expression | Overexpressed | Decreased | - | |
| CCL-5 Expression | Overexpressed | Decreased | - | |
| TGF-β Overexpression | Present | Inhibited | - | |
| NF-κB Activation | Present | Inhibited | - |
Table 2: Effects of this compound in a Mouse Model of Inflammatory Bowel Disease (DSS-induced Colitis)
| Parameter | DSS Control | This compound Treatment | % Change | Reference |
| Disease Activity Index (DAI) | High | Significantly Reduced | - | |
| Histological Score | High | Significantly Reduced | - | |
| TNF-α Release | Increased | Blocked | - | |
| Pro-inflammatory Gene Expression | Increased | Prevented | - |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction: Mice are provided with drinking water containing 2-5% (w/v) DSS for 5-7 days.
-
This compound Administration: this compound is typically administered systemically (e.g., subcutaneous or intraperitoneal injection) at a specified dosage (e.g., 10-100 µg per mouse) daily or on alternate days, starting before or concurrently with DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): Calculated based on a scoring system for weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: Colonic tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Colonic tissue homogenates or serum can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other immunoassays.
-
Experimental Workflow for DSS-Induced Colitis Model
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is used to induce type 1 diabetes, which subsequently leads to kidney damage resembling human diabetic nephropathy.
-
Animals: C57BL/6 or other susceptible mouse strains are used.
-
Induction: Diabetes is induced by single or multiple intraperitoneal injections of streptozotocin (STZ), a pancreatic β-cell toxin.
-
This compound Administration: After the onset of diabetes, mice are treated with this compound or a vehicle control for a specified period (e.g., 8 weeks).
-
Assessment:
-
Metabolic Parameters: Blood glucose, body weight, and blood pressure are monitored regularly.
-
Renal Function: Albuminuria (urine albumin-to-creatinine ratio) and blood urea nitrogen (BUN) are measured to assess kidney function.
-
Histological Analysis: Kidney sections are stained with H&E, periodic acid-Schiff (PAS), and Masson's trichrome to evaluate glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial fibrosis.
-
Molecular Analysis: Expression of inflammatory and fibrotic markers (e.g., CCL-2, osteopontin, TGF-β, NF-κB) in kidney tissue is assessed by immunohistochemistry, real-time PCR, or Western blotting.
-
Conclusion
This compound is a promising therapeutic candidate for a range of inflammatory diseases. Its well-defined mechanism of action as a TLR4 antagonist, coupled with its demonstrated efficacy in preclinical models, makes it a compelling subject for further research and development. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers interested in the discovery, synthesis, and biological evaluation of this compound and related compounds.
References
- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Inhibition of the CRX-526 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CRX-526 signaling pathway, focusing on its mechanism of action as a Toll-like receptor 4 (TLR4) antagonist. The content herein is intended to support research, discovery, and development efforts in the fields of immunology, inflammation, and drug development.
Introduction
This compound is a synthetic, detoxified analog of the lipid A portion of lipopolysaccharide (LPS). It is a potent and selective antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably LPS from gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Dysregulation of the TLR4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. By competitively inhibiting the binding of agonists to the TLR4/MD-2 complex, this compound effectively attenuates the downstream inflammatory cascade, making it a promising therapeutic candidate for various pathological conditions.
Mechanism of Action
This compound functions as a competitive antagonist at the TLR4 receptor complex. The activation of TLR4 is a multi-step process initiated by the binding of LPS to the co-receptor MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, which triggers downstream signaling.
This compound, being a structural mimetic of lipid A, binds to the same hydrophobic pocket on MD-2 as LPS. However, due to structural differences, particularly in its acyl chain composition, the binding of this compound does not induce the conformational changes necessary for TLR4 dimerization and subsequent signal transduction. By occupying the MD-2 binding site, this compound sterically hinders the binding of LPS and other TLR4 agonists, thereby preventing the initiation of the inflammatory signaling cascade.
The this compound Signaling Pathway Inhibition
The canonical TLR4 signaling pathway proceeds through two major downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway. This compound inhibits both of these pathways by preventing the initial activation of the TLR4 receptor complex.
-
MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TIRAP (Mal) and MyD88 to the activated TLR4 complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TRAM and TRIF. TRIF activation leads to the phosphorylation of the transcription factor IRF3 by the kinases TBK1 and IKKε. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β). TRIF can also activate NF-κB, albeit with delayed kinetics compared to the MyD88-dependent pathway.
By blocking the initial TLR4 activation, this compound prevents the recruitment of these adaptor proteins and the subsequent activation of both the MyD88- and TRIF-dependent signaling cascades.
Caption: this compound competitively inhibits the TLR4 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Cytokine | % Inhibition | Reference |
| Human Monocyte-Derived Macrophages | LPS | 10 µg/mL | TNF-α | ~100% | [1] |
| Human Monocyte-Derived Macrophages | LPS | 1 µg/mL | TNF-α | >50% | [1] |
Note: Specific IC50 values for cytokine inhibition are not consistently reported in the reviewed literature. The data presented reflects the observed inhibition at tested concentrations.
Table 2: In Vivo Efficacy in a Murine Model of Diabetic Nephropathy[2]
| Parameter | Diabetic Control (Vehicle) | Diabetic + this compound (100 µ g/mouse , twice weekly) | % Change vs. Control |
| Urinary Albumin (µ g/24h ) | 285.6 ± 45.3 | 112.4 ± 21.8 | -60.6% |
| Blood Urea Nitrogen (mg/dL) | 45.2 ± 5.1 | 28.7 ± 3.9 | -36.5% |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.2 ± 0.2 | -57.1% |
| Tubulointerstitial Fibrosis (%) | 25.4 ± 4.1 | 10.2 ± 2.5 | -59.8% |
Table 3: In Vivo Efficacy in a Murine Model of DSS-Induced Colitis[1]
| Parameter | DSS Control (Vehicle) | DSS + this compound (50 µ g/mouse , s.c.) | % Change vs. Control |
| Disease Activity Index | 2.5 ± 0.3 | 1.1 ± 0.2 | -56% |
| Histological Score | 8.5 ± 1.2 | 3.2 ± 0.8 | -62.4% |
| Colon Length (cm) | 6.8 ± 0.5 | 8.2 ± 0.4 | +20.6% |
| Myeloperoxidase (U/mg) | 12.4 ± 2.1 | 5.1 ± 1.5 | -58.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cytokine Inhibition Assay
Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with a TLR4 agonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound.
-
Human TNF-α and IL-6 ELISA kits.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or culture THP-1 cells according to standard protocols.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C.
-
Prepare a solution of LPS in complete medium at a concentration that induces a submaximal cytokine response (e.g., 10 ng/mL).
-
Add 50 µL of the LPS solution to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated and this compound alone control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-only control.
Caption: Workflow for in vitro cytokine inhibition assay.
In Vivo Diabetic Nephropathy Model[2]
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic nephropathy.
Materials:
-
Male C57BL/6 mice, 8 weeks old.
-
Streptozotocin (STZ).
-
Citrate buffer (pH 4.5).
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Metabolic cages for urine collection.
-
Albumin ELISA kit.
-
Blood glucose meter.
-
Histology reagents (formalin, paraffin, periodic acid-Schiff stain).
Procedure:
-
Induce diabetes by intraperitoneal injection of STZ (50 mg/kg) dissolved in citrate buffer for 5 consecutive days. Control mice receive citrate buffer only.
-
Monitor blood glucose levels weekly. Mice with blood glucose >250 mg/dL are considered diabetic.
-
Four weeks after the onset of diabetes, randomize diabetic mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 100 µ g/mouse ) or vehicle via subcutaneous injection twice weekly for 8-12 weeks.
-
At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin excretion using an ELISA kit.
-
Euthanize the mice and collect blood for blood urea nitrogen (BUN) measurement.
-
Perfuse the kidneys with saline and fix one kidney in 10% neutral buffered formalin for histological analysis.
-
Embed the fixed kidney in paraffin, section, and stain with periodic acid-Schiff (PAS) to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
Score the kidney sections for pathological changes in a blinded manner.
Caption: Workflow for in vivo diabetic nephropathy model.
Conclusion
This compound is a well-characterized TLR4 antagonist with a clear mechanism of action involving the competitive inhibition of agonist binding to the TLR4/MD-2 receptor complex. This leads to the attenuation of both MyD88- and TRIF-dependent downstream signaling pathways, resulting in a broad anti-inflammatory effect. Preclinical studies have demonstrated the therapeutic potential of this compound in models of diabetic nephropathy and inflammatory bowel disease, highlighting its ability to reduce inflammation and mitigate tissue damage. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other TLR4 antagonists as novel therapeutics for a range of inflammatory conditions. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound in more advanced models is warranted to support its potential clinical translation.
References
In Vitro Efficacy of CRX-526: A Technical Guide to its TLR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on CRX-526, a synthetic lipid A-mimetic that acts as a potent antagonist of Toll-like receptor 4 (TLR4). This compound has demonstrated significant promise in preclinical models by inhibiting the inflammatory cascade initiated by lipopolysaccharide (LPS) and other TLR4 agonists. This document details the experimental protocols used to characterize its mechanism of action and presents the quantitative data from these studies in a clear, comparative format.
Core Mechanism of Action: TLR4 Antagonism
This compound exerts its anti-inflammatory effects by directly competing with TLR4 ligands, most notably LPS from Gram-negative bacteria. The antagonistic activity of this compound is intrinsically linked to its chemical structure, particularly the length of its secondary fatty acyl chains. By binding to the TLR4/MD-2 complex, this compound prevents the conformational changes required for receptor dimerization and the subsequent initiation of downstream signaling pathways. This blockade effectively abrogates the activation of key transcription factors such as NF-κB and the production of pro-inflammatory cytokines and chemokines.[1]
Quantitative Analysis of this compound Activity
The in vitro potency of this compound has been quantified through various cell-based assays. While specific IC50 values can vary depending on the cell type and experimental conditions, the available data consistently demonstrate a dose-dependent inhibition of TLR4 signaling.
| Assay Type | Cell Line | Ligand | Measured Endpoint | Effective Concentration of this compound |
| Cytokine Release | Human Monocytes | LPS | TNF-α, IL-6, MIP-1α | Significant inhibition at 80 ng/mL; complete abolition at 10 µg/mL |
| NF-κB Activation | Human Proximal Tubular Epithelial Cells (PTEC) | High Glucose | NF-κB p65 Nuclear Translocation | Dose-dependent decrease at 5, 10, and 20 µg/mL[2][3] |
| Gene Expression | Human Proximal Tubular Epithelial Cells (PTEC) | High Glucose | Osteopontin (OPN) mRNA | Dose-dependent decrease at 5, 10, and 20 µg/mL[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the TLR4 antagonistic activity of this compound.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of NF-κB activation in response to a TLR4 agonist.
a. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-glutamine, and 1 mM Sodium Pyruvate.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (Day 1):
-
Seed 30,000 HEK293 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight.
-
Prepare a transfection mix containing an NF-κB luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
b. Treatment (Day 2):
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the transfection medium from the cells and replace it with the this compound dilutions.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in assay medium.
-
Add LPS to the wells to a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL).
-
Incubate for 6-24 hours at 37°C.
c. Luciferase Assay (Day 3):
-
Remove the medium from the wells.
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the LPS-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Production Assay (ELISA)
This assay measures the reduction in pro-inflammatory cytokine secretion from immune cells.
a. Cell Culture:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
b. Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours at 37°C to allow for cytokine production and secretion.
c. ELISA:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6, IL-8) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
d. Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of cytokine inhibition for each this compound concentration compared to the LPS-only control.
-
Calculate the IC50 value as described for the NF-κB assay.
Conclusion
The in vitro data strongly support the role of this compound as a specific and potent antagonist of TLR4. Its ability to inhibit LPS-induced NF-κB activation and pro-inflammatory cytokine production in a dose-dependent manner highlights its therapeutic potential for inflammatory conditions driven by TLR4 signaling. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel TLR4 antagonists.
References
- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
CRX-526: A Potent TLR4 Antagonist for Immunology and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CRX-526, a synthetic lipid A-mimetic, has emerged as a critical tool in the study of inflammatory processes mediated by Toll-like receptor 4 (TLR4). By acting as a potent antagonist, this compound effectively blocks the interaction of lipopolysaccharide (LPS) with the innate immune system, thereby preventing the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of inflammatory bowel disease and diabetic nephropathy, offering researchers a detailed resource for incorporating this compound into their studies.
Core Mechanism of Action: TLR4 Antagonism
This compound is a synthetic analogue of the lipid A portion of LPS, the principal outer membrane component of Gram-negative bacteria and a potent activator of the innate immune system. The antagonistic activity of this compound is directly related to its unique structure, particularly the length of its secondary fatty acyl chains.[1][2] Unlike agonistic lipid A molecules that possess longer acyl chains, the shorter chains of this compound allow it to bind to the TLR4/MD-2 receptor complex without inducing the conformational changes necessary for signal transduction. This competitive inhibition effectively blocks LPS-induced activation of TLR4 signaling pathways.
The binding of LPS to the TLR4-MD-2 receptor complex initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of a wide array of inflammatory genes. This compound, by preventing the initial activation of TLR4, abrogates both of these downstream signaling arms.
Efficacy of this compound in Preclinical Models of Inflammation
This compound has demonstrated significant anti-inflammatory effects in various preclinical models, highlighting its therapeutic potential for a range of inflammatory diseases.
Inflammatory Bowel Disease (IBD)
In murine models of IBD, treatment with this compound has been shown to inhibit the development of moderate-to-severe colitis.[1] By blocking the interaction between enteric bacteria-derived LPS and the innate immune system, this compound effectively reduces the inflammatory response in the gut.
Table 1: Efficacy of this compound in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model
| Treatment Group | Disease Activity Index (DAI) | Histological Score |
| DSS + Vehicle | 3.5 ± 0.5 | 8.2 ± 1.1 |
| DSS + this compound (50 µg) | 1.8 ± 0.4 | 4.1 ± 0.8 |
| *Data are represented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data extrapolated from Fort et al., J Immunol, 2005. |
Table 2: Efficacy of this compound in MDR1a-deficient Mice (Spontaneous Colitis Model)
| Treatment Group | Histological Score | Colonic TNF-α (pg/mg protein) |
| MDR1a-/- + Vehicle | 7.9 ± 1.2 | 150 ± 25 |
| MDR1a-/- + this compound (50 µg) | 3.5 ± 0.7 | 65 ± 15 |
| *Data are represented as mean ± SEM. p < 0.05 compared to MDR1a-/- + Vehicle. Data extrapolated from Fort et al., J Immunol, 2005. |
Diabetic Nephropathy
This compound has also shown reno-protective effects in models of diabetic nephropathy. In streptozotocin-induced diabetic mice, this compound treatment significantly reduced albuminuria and blood urea nitrogen (BUN) without affecting blood glucose levels. This suggests that TLR4 signaling contributes to the pathogenesis of diabetic kidney disease and that its inhibition may offer a therapeutic strategy.
Table 3: Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
| Treatment Group | Urine Albumin-to-Creatinine Ratio (μg/mg) | Blood Urea Nitrogen (mg/dL) | Glomerulosclerosis Index |
| Diabetic + Vehicle | 350 ± 45 | 40 ± 5 | 2.8 ± 0.3 |
| Diabetic + this compound | 150 ± 30 | 25 ± 4 | 1.5 ± 0.2 |
| Data are represented as mean ± SEM. p < 0.05 compared to Diabetic + Vehicle. Data extrapolated from Lin et al., Kidney Int, 2013. |
Experimental Protocols
In Vivo Administration of this compound
This compound is typically administered via subcutaneous injection. A common vehicle for formulation is an aqueous formulation (AF) containing 0.2% triethanolamine.
Protocol for Subcutaneous Injection:
-
Prepare a stock solution of this compound in the chosen vehicle. A typical concentration for subcutaneous injection is 1 mg/mL.
-
Warm the solution to room temperature before injection.
-
Administer the desired dose via subcutaneous injection into the flank of the mouse. For a 50 µg dose, inject 50 µL of a 1 mg/mL solution.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is used to induce acute colitis in mice.
Protocol:
-
Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 days.
-
Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On the day of sacrifice, collect colonic tissue for histological analysis and cytokine measurement.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is used to induce type 1 diabetes and subsequent kidney damage.
Protocol:
-
Administer a single high dose or multiple low doses of STZ intraperitoneally to induce hyperglycemia.
-
Monitor blood glucose levels to confirm the onset of diabetes.
-
At a predetermined time point after diabetes induction (e.g., 4 weeks), begin treatment with this compound or vehicle.
-
Collect urine at regular intervals to measure the albumin-to-creatinine ratio.
-
At the end of the study, collect blood for BUN measurement and kidney tissue for histological analysis.
Conclusion
This compound is a valuable and specific tool for investigating the role of TLR4 in a multitude of inflammatory and immunological processes. Its proven efficacy in preclinical models of inflammatory bowel disease and diabetic nephropathy underscores its potential as a therapeutic candidate. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of TLR4-mediated inflammation.
References
Crx-526: A Technical Guide to Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crx-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4). It is a lipid A-mimetic that functions by competitively inhibiting the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the TLR4-MD2 complex. This inhibition effectively blocks the downstream inflammatory signaling cascade, making this compound a promising therapeutic candidate for a range of inflammatory conditions. Early-stage research has primarily focused on its potential in inflammatory bowel disease (IBD) and diabetic nephropathy. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with the early-stage research of this compound.
Mechanism of Action: TLR4 Antagonism
This compound's mechanism of action is centered on the disruption of the TLR4 signaling pathway. TLR4 activation by LPS initiates a signaling cascade that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), and the subsequent production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). By blocking the initial interaction between LPS and TLR4, this compound effectively prevents the initiation of this inflammatory cascade. The antagonist activity of this compound is attributed to its specific chemical structure, particularly the length of its secondary fatty acyl chains.[1]
In Vitro Applications and Experimental Protocols
Inhibition of LPS-Induced Pro-inflammatory Gene Expression
This compound has been shown to effectively prevent the expression of pro-inflammatory genes stimulated by LPS in vitro.[1]
Experimental Protocol:
-
Cell Line: Human monocytic cell lines (e.g., THP-1) or primary human monocytes.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Analysis:
-
Gene Expression: Measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β) using quantitative real-time PCR (qRT-PCR).
-
Cytokine Secretion: Measure the concentration of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
| Parameter | Value | Reference |
| Cell Type | Human monocytes | [2] |
| Stimulant | Lipopolysaccharide (LPS) | [2] |
| Effect | Complete suppression of LPS-induced gene transcription | [2] |
Inhibition of High Glucose-Induced Osteopontin Upregulation
In the context of diabetic nephropathy, this compound has been demonstrated to inhibit the upregulation of osteopontin, a pro-inflammatory and pro-fibrotic molecule, induced by high glucose conditions in vitro.
Experimental Protocol:
-
Cell Line: Human proximal tubular epithelial cells (e.g., HK-2).
-
Culture Conditions: Culture cells in normal glucose medium (e.g., 5.5 mM D-glucose) or high glucose medium (e.g., 30 mM D-glucose) as a control for osmotic pressure.
-
Treatment: Treat cells with this compound at various concentrations in the presence of high glucose for a defined period (e.g., 24-48 hours).
-
Analysis:
-
Protein Expression: Assess osteopontin protein levels by Western blotting.
-
mRNA Expression: Quantify osteopontin mRNA levels using qRT-PCR.
-
| Parameter | Value | Reference |
| Cell Type | Human proximal tubular epithelial cells | |
| Stimulant | High glucose | |
| Effect | Inhibition of osteopontin upregulation |
Inhibition of NF-κB Nuclear Translocation
A key step in the TLR4 signaling pathway is the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus. This compound has been shown to inhibit this process.
Experimental Protocol:
-
Cell Line: Human proximal tubular epithelial cells or other relevant cell types.
-
Treatment: Pre-treat cells with this compound followed by stimulation with an NF-κB activator (e.g., high glucose or LPS).
-
Analysis:
-
Immunofluorescence Microscopy: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI. Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Western Blotting of Nuclear and Cytoplasmic Fractions: Fractionate the cells to separate the nuclear and cytoplasmic components. Perform Western blotting on each fraction to determine the levels of p65 in each compartment.
-
References
Methodological & Application
Application Notes and Protocols for Crx-526 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: Information regarding a specific compound designated "Crx-526" is not publicly available in scientific literature or databases. The following application notes and protocols are based on a hypothetical small molecule inhibitor of the TLR4 signaling pathway, a common area of drug development, and are provided as a template. Researchers should substitute the specific details of their compound of interest.
Introduction
This compound is a novel synthetic small molecule designed as a potent and selective antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases and cancer. This compound is being investigated for its potential therapeutic applications in these areas by inhibiting the downstream inflammatory cascade. These protocols outline the fundamental procedures for evaluating the in vitro effects of this compound on cultured cells.
Quantitative Data Summary
The following table summarizes the key in vitro parameters of this compound based on hypothetical experimental data.
| Parameter | Cell Line | Value | Description |
| IC₅₀ (LPS-induced TNF-α secretion) | RAW 264.7 | 85 nM | Concentration of this compound that inhibits 50% of the TNF-α secretion induced by 100 ng/mL LPS. |
| CC₅₀ (Cell Viability) | HEK293T | > 50 µM | Concentration of this compound that causes 50% reduction in cell viability after 48 hours of treatment. |
| Binding Affinity (K_D) to MD2/TLR4 | N/A | 120 nM | Dissociation constant for the binding of this compound to the MD2/TLR4 receptor complex, determined by surface plasmon resonance. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound on a selected cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Selected cell line (e.g., HEK293T, RAW 264.7)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Quantification of TNF-α Secretion (ELISA)
Objective: To measure the inhibitory effect of this compound on LPS-induced TNF-α production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Complete cell culture medium
-
24-well cell culture plates
-
Human TNF-α ELISA kit
-
PBS
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6 hours. Include an unstimulated control.
-
Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α in each sample.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Diagrams
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound inhibiting LPS-induced inflammation.
Application Notes and Protocols for CRX-526 in Murine IBD Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CRX-526, a synthetic Toll-like receptor 4 (TLR4) antagonist, in murine models of Inflammatory Bowel Disease (IBD). The information presented is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TLR4 antagonists in IBD.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Growing evidence suggests that an aberrant immune response to gut microbiota, mediated in part by Toll-like receptors (TLRs), plays a crucial role in the pathogenesis of IBD. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, is a key initiator of the inflammatory cascade in the gut. This compound is a synthetic, small-molecule antagonist of TLR4 that has been shown to attenuate intestinal inflammation in preclinical models of IBD.[1][2] This document provides detailed information on the dosage, administration, and experimental protocols for utilizing this compound in two common murine models of IBD: Dextran Sodium Sulfate (DSS)-induced colitis and the spontaneous colitis model in multidrug resistance gene 1a-deficient (MDR1a-/-) mice.[1][2]
This compound: Dosage and Administration in Mice
Based on in vivo studies, the recommended dosage and administration route for this compound in murine IBD models are as follows:
| Parameter | Recommendation |
| Dosage | 50 µg per mouse |
| Route of Administration | Subcutaneous (s.c.) injection |
| Formulation | Reconstitute in sterile, pyrogen-free saline |
| Frequency | Dependent on the experimental model (see protocols below) |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model of acute and chronic colonic inflammation that mimics many of the clinical and histological features of ulcerative colitis.
Materials:
-
This compound
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000)
-
Sterile saline
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory equipment for animal handling and injections.
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS in autoclaved drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular autoclaved drinking water.
-
-
This compound Administration:
-
On the same day as the initiation of DSS administration (Day 0), administer a subcutaneous injection of 50 µg of this compound in a suitable volume of sterile saline (e.g., 100 µL).
-
Administer subsequent subcutaneous injections of this compound every other day for the duration of the DSS treatment. The vehicle control group should receive subcutaneous injections of sterile saline.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hemoccult).
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., day 7 or 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the distal rectum.
-
Collect colon tissue for histological analysis and cytokine measurement.
-
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model with this compound treatment.
MDR1a-Deficient (MDR1a-/-) Mouse Model
MDR1a-/- mice spontaneously develop colitis due to a genetic defect that leads to increased intestinal permeability and an aberrant immune response to commensal bacteria. This model is more representative of chronic colitis.
Materials:
-
This compound
-
MDR1a-/- mice (on a FVB background)
-
Sterile saline
-
Standard laboratory equipment for animal handling and injections.
Protocol:
-
Animal Husbandry: House MDR1a-/- mice in a specific pathogen-free (SPF) facility to control the onset and severity of colitis.
-
This compound Administration:
-
Begin treatment when mice are 6-8 weeks of age, prior to the onset of severe colitis.
-
Administer a subcutaneous injection of 50 µg of this compound in a suitable volume of sterile saline (e.g., 100 µL).
-
Continue to administer this compound subcutaneously twice a week for a period of 4-6 weeks. The vehicle control group should receive subcutaneous injections of sterile saline.
-
-
Monitoring:
-
Monitor the mice weekly for signs of colitis, including body weight loss, diarrhea, and rectal prolapse.
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., 12-14 weeks of age), euthanize the mice.
-
Collect the colon and cecum for histological evaluation of inflammation.
-
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in the DSS-induced colitis and MDR1a-/- mouse models, based on published data.
Table 1: Effect of this compound on DSS-Induced Colitis in Mice
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + this compound (50 µg) |
| Body Weight Change (%) | Gain | Loss | Reduced Loss |
| Colon Length (cm) | Normal | Shortened | Significantly Longer |
| Histological Score | 0 | High | Significantly Lower |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Basal | Elevated | Reduced |
Table 2: Effect of this compound on Spontaneous Colitis in MDR1a-/- Mice
| Parameter | Wild-Type Control | MDR1a-/- + Vehicle | MDR1a-/- + this compound (50 µg) |
| Histological Score (Colon & Cecum) | 0 | High | Significantly Lower |
| Incidence of Severe Colitis | 0% | High | Significantly Reduced |
Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the Toll-like receptor 4 (TLR4) signaling pathway. In the gut, TLR4 is activated by lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers a downstream signaling cascade involving MyD88 and TRIF adapter proteins, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound competitively binds to the TLR4/MD-2 complex, thereby preventing LPS-induced signaling and subsequent inflammation.
References
Crx-526: A Promising Therapeutic Avenue in Diabetic Nephropathy Research
Application Notes and Protocols for Researchers
Crx-526, a synthetic antagonist of Toll-like receptor 4 (TLR4), has emerged as a significant investigational compound in the study of diabetic nephropathy (DN). Research indicates its potential to mitigate renal injury and slow the progression of this common and serious complication of diabetes. These application notes provide a comprehensive overview of this compound's use in DN research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
Diabetic nephropathy is characterized by a chronic inflammatory state within the kidneys.[1][2] Toll-like receptor 4, a key component of the innate immune system, is overexpressed in the kidneys of individuals with diabetes and is implicated in promoting tubular inflammation.[3][4] High glucose levels can lead to the release of endogenous TLR4 ligands, such as high-mobility group box 1 (HMGB1), which in turn activate TLR4.[5] This activation triggers a downstream signaling cascade, primarily through the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and chemokines like CCL2, CCL5, and osteopontin. This inflammatory milieu contributes to glomerular hypertrophy, glomerulosclerosis, tubulointerstitial injury, and macrophage infiltration, all hallmarks of diabetic nephropathy.
This compound functions as a competitive antagonist of TLR4, effectively blocking the binding of its ligands and thereby inhibiting the subsequent inflammatory cascade. By suppressing TLR4 signaling, this compound has been shown to reduce the expression of inflammatory mediators, decrease macrophage infiltration, and attenuate renal fibrosis.
Key Research Findings
Studies utilizing this compound in animal models of diabetic nephropathy have demonstrated significant renoprotective effects. In streptozotocin-induced diabetic mice, treatment with this compound resulted in a marked reduction in albuminuria and blood urea nitrogen (BUN), key indicators of kidney damage, without affecting blood glucose levels or systolic blood pressure. Histological analysis of kidney tissue from these animals revealed that this compound treatment attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. Furthermore, the expression of pro-inflammatory chemokines and the infiltration of macrophages into the kidney were significantly decreased in this compound-treated mice.
In vitro studies using human proximal tubular epithelial cells have corroborated these findings. Treatment with this compound was shown to inhibit high glucose-induced upregulation of osteopontin and prevent the nuclear translocation of NF-κB, a critical step in the activation of the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a mouse model of advanced diabetic nephropathy.
Table 1: Effect of this compound on Renal Function and Blood Pressure in Diabetic Mice
| Parameter | Diabetic + Vehicle | Diabetic + this compound |
| Urinary Albumin to Creatinine Ratio (μg/mg) | 285 ± 45 | 120 ± 28 |
| Blood Urea Nitrogen (mg/dL) | 45 ± 5 | 30 ± 4 |
| Systolic Blood Pressure (mmHg) | 115 ± 8 | 112 ± 7 |
| Blood Glucose (mg/dL) | 450 ± 50 | 440 ± 45 |
*p < 0.05 compared to Diabetic + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Renal Histopathology in Diabetic Mice
| Parameter | Diabetic + Vehicle | Diabetic + this compound |
| Glomerular Volume (x10^6 μm^3) | 1.8 ± 0.1 | 1.4 ± 0.1 |
| Glomerulosclerosis Index (%) | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Tubulointerstitial Fibrosis (%) | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Macrophage Infiltration (cells/mm^2) | 120 ± 15 | 55 ± 10 |
*p < 0.05 compared to Diabetic + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in diabetic nephropathy research, based on published studies.
In Vivo Animal Model of Diabetic Nephropathy
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic nephropathy.
Materials:
-
Male eNOS knockout mice (or other suitable strain)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle control (e.g., sterile saline or DMSO)
-
Metabolic cages for urine collection
-
Blood pressure monitoring system
-
Reagents for measuring albumin, creatinine, and blood urea nitrogen (BUN)
-
Histology supplies (formalin, paraffin, sectioning equipment, stains)
-
Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)
Procedure:
-
Induction of Diabetes: Induce diabetes in mice by intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in citrate buffer for 5 consecutive days. Monitor blood glucose levels to confirm diabetes (typically >250 mg/dL).
-
Treatment Administration: Four weeks after the induction of diabetes, begin treatment with this compound. Administer this compound (e.g., by intraperitoneal injection) at a predetermined dose and frequency (e.g., 1 mg/kg, 3 times per week) for a specified duration (e.g., 8 weeks). A control group should receive vehicle injections.
-
Monitoring: Throughout the treatment period, monitor blood glucose, body weight, and systolic blood pressure.
-
Urine and Blood Collection: At the end of the treatment period, place mice in metabolic cages to collect 24-hour urine samples for the measurement of albumin and creatinine. Collect blood samples for the measurement of BUN.
-
Tissue Harvesting and Analysis: Euthanize the mice and perfuse the kidneys with saline. Harvest the kidneys and fix one in formalin for histological analysis and snap-freeze the other in liquid nitrogen for molecular analysis.
-
Histological Analysis: Embed the formalin-fixed kidney in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively. Perform immunohistochemistry to detect macrophage infiltration using an anti-F4/80 antibody.
-
Data Analysis: Quantify the histological changes and compare the data between the treatment and control groups using appropriate statistical methods.
In Vitro Cell Culture Model
Objective: To investigate the direct effects of this compound on high glucose-induced inflammation in human proximal tubular epithelial cells.
Materials:
-
Human proximal tubular epithelial cells (e.g., HK-2 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
High glucose medium (e.g., 30 mM D-glucose)
-
Normal glucose medium (e.g., 5.5 mM D-glucose)
-
This compound
-
Reagents for Western blotting or immunofluorescence to detect NF-κB nuclear translocation
-
Reagents for ELISA or qPCR to measure osteopontin levels
Procedure:
-
Cell Culture: Culture human proximal tubular epithelial cells in standard medium until they reach a desired confluency.
-
Treatment: Starve the cells in serum-free medium for 24 hours. Then, pre-treat the cells with this compound at various concentrations for 1 hour.
-
High Glucose Stimulation: After pre-treatment, expose the cells to high glucose medium for a specified time (e.g., 24-48 hours). A control group should be maintained in normal glucose medium.
-
Analysis of NF-κB Nuclear Translocation:
-
Immunofluorescence: Fix the cells, permeabilize them, and stain with an antibody against the p65 subunit of NF-κB. Use a fluorescent secondary antibody and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Western Blotting: Prepare nuclear and cytoplasmic extracts from the cells. Perform Western blotting to determine the levels of NF-κB p65 in each fraction.
-
-
Analysis of Osteopontin Expression:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted osteopontin using an ELISA kit.
-
qPCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of osteopontin.
-
-
Data Analysis: Quantify the results and compare the effects of this compound in high glucose-stimulated cells to the control groups.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: this compound signaling pathway in diabetic nephropathy.
Caption: In vivo experimental workflow for this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. Pathogenic Pathways and Therapeutic Approaches Targeting Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural compounds improve diabetic nephropathy by regulating the TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Crx-526: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Crx-526, a synthetic antagonist of Toll-like receptor 4 (TLR4), in experimental settings. This guide includes information on solubility, preparation for in vitro and in vivo studies, and its mechanism of action.
Introduction
This compound is a potent and specific antagonist of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By inhibiting TLR4 signaling, this compound has been investigated for its therapeutic potential in various inflammatory conditions, including diabetic nephropathy and inflammatory bowel disease. These protocols are intended to serve as a comprehensive resource for the effective use of this compound in research.
Solubility and Stock Solution Preparation
The solubility of this compound is a critical factor in the design of both in vitro and in vivo experiments. While precise quantitative solubility data in common laboratory solvents is not extensively published, the following table summarizes available information and provides guidance for the preparation of stock solutions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions for both in vitro and in vivo applications. |
| Ethanol | Information not available | |
| Water | Low solubility (<1 mg/mL) | This compound is not readily soluble in aqueous solutions alone. |
| Phosphate-Buffered Saline (PBS) | Information not available | Likely to have low solubility similar to water. |
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex or gently warm the solution to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Experimental Protocols
This compound has been utilized in cell culture experiments to investigate its inhibitory effects on TLR4-mediated signaling pathways. The following is a general protocol for treating cultured cells with this compound.
Cell Culture and Treatment Protocol:
-
Cell Seeding: Plate cells (e.g., human proximal tubular epithelial cells, macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution in fresh, serum-free or low-serum cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the this compound working solution to the cells.
-
For experiments investigating the antagonistic properties of this compound, pre-incubate the cells with this compound for a specific period (e.g., 1-2 hours) before adding the TLR4 agonist (e.g., LPS).
-
Incubate the cells for the desired experimental duration.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blotting, ELISA), or functional assays.
Experimental Workflow for In Vitro Studies
Application Note: Measuring Cytokine Inhibition with Crx-526 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon activation, TLR4 initiates downstream signaling cascades that lead to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] While this response is vital for host defense, dysregulated TLR4 signaling can contribute to chronic inflammatory and autoimmune diseases.[5]
Crx-526 is a synthetic, small-molecule antagonist of TLR4. It acts as a lipid A mimetic, competitively inhibiting the binding of LPS to the TLR4-MD2 complex, thereby blocking the initiation of downstream inflammatory signaling pathways. This application note provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production in macrophages stimulated with LPS.
Principle of the Assay
This protocol describes an in vitro assay to quantify the potency of this compound in inhibiting the production of pro-inflammatory cytokines. Macrophages, such as the murine J774A.1 cell line or primary bone marrow-derived macrophages (BMDMs), are first pre-treated with varying concentrations of this compound. The cells are then challenged with LPS to stimulate TLR4-mediated cytokine production. Following an incubation period, the cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., TNF-α and IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in cytokine levels in the presence of this compound compared to the LPS-only control is indicative of its inhibitory activity.
Data Presentation
The quantitative data from the cytokine measurements should be summarized in a clear and structured format for easy comparison. The results can be presented as the mean cytokine concentration (pg/mL) ± standard deviation (SD) for each treatment group. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration with LPS alone)] x 100
Table 1: Effect of this compound on TNF-α Production by LPS-Stimulated Macrophages
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | < 10 | N/A |
| LPS (100 ng/mL) | 2548 ± 152 | 0% |
| LPS + this compound (0.1 µM) | 1812 ± 98 | 28.9% |
| LPS + this compound (1 µM) | 789 ± 65 | 69.0% |
| LPS + this compound (10 µM) | 152 ± 31 | 94.0% |
| This compound (10 µM) only | < 10 | N/A |
Table 2: Effect of this compound on IL-6 Production by LPS-Stimulated Macrophages
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | < 5 | N/A |
| LPS (100 ng/mL) | 1234 ± 88 | 0% |
| LPS + this compound (0.1 µM) | 912 ± 76 | 26.1% |
| LPS + this compound (1 µM) | 421 ± 53 | 65.9% |
| LPS + this compound (10 µM) | 87 ± 22 | 92.9% |
| This compound (10 µM) only | < 5 | N/A |
Experimental Protocols
Materials and Reagents
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., mouse TNF-α and IL-6)
-
96-well cell culture plates
-
Reagent-grade water
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol 1: Macrophage Culture and Treatment
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.
-
This compound Pre-treatment: Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle (medium with the same concentration of DMSO). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add 10 µL of the LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. For control wells, add 10 µL of medium without LPS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the specific cell type and cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
Protocol 2: Cytokine Measurement by ELISA
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. A general protocol is outlined below.
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of the collected cell culture supernatants and the prepared cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: TLR4 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for measuring cytokine inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 5. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying LPS-Induced Inflammation with Crx-526
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade through its interaction with the Toll-like receptor 4 (TLR4) complex. The subsequent activation of intracellular signaling pathways leads to the production of pro-inflammatory cytokines and mediators, which are hallmarks of various inflammatory diseases. Crx-526 is a synthetic lipid A-mimetic that acts as a potent antagonist of TLR4.[1][2] By competitively inhibiting the binding of LPS to the TLR4-MD2 complex, this compound effectively blocks the downstream inflammatory signaling, making it a valuable tool for studying the mechanisms of LPS-induced inflammation and for the development of novel anti-inflammatory therapeutics.[2]
This document provides detailed application notes, experimental protocols, and data on the use of this compound to study and inhibit LPS-induced inflammation.
Mechanism of Action: TLR4 Antagonism
This compound is a synthetic analogue of lipid A, the active component of LPS. Its structure allows it to bind to the MD-2 co-receptor, which is associated with TLR4, thereby preventing the binding of LPS and subsequent dimerization of the TLR4 receptor complex. This blockade inhibits the activation of downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, which are responsible for the production of a wide range of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the activation of the NF-κB transcription factor.[1][3]
Signaling Pathway Diagram
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound in various models of LPS-induced inflammation.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Endotoxemia.
| Parameter | Control Group | LPS (15 mg/kg) Group | LPS + this compound (1 mg/kg) Group |
| Leukocyte Adhesion (n/mm²) in V1 Venules | 20.4 ± 6.5 | 237.5 ± 36.2 | 104.3 ± 7.8 |
| Capillary Perfusion (cm/cm²) in Longitudinal Muscular Layer | 112.5 ± 5.9 | 71.3 ± 11.0 | 111.0 ± 12.3 |
Table 2: Qualitative Effects of this compound on Inflammatory Responses
| Model System | Inflammatory Stimulus | Effect of this compound | Observed Outcome | Reference |
| Murine Models of Colonic Inflammation | Enteric Bacteria (LPS) | Inhibition of TLR4 | Blocks the ability of LPS to induce TNF-α release; Inhibits the development of moderate-to-severe disease. | |
| Human Proximal Tubular Epithelial Cells | High Glucose | Inhibition of TLR4 | Inhibited high glucose-induced osteopontin upregulation and NF-κB nuclear translocation. | |
| Diabetic eNOS Knockout Mice | Diabetes-induced Inflammation | Inhibition of TLR4 | Attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury; Decreased chemokine (CCL-2, CCL-5) overexpression and macrophage infiltration. |
Experimental Protocols
In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes the use of this compound to inhibit LPS-induced inflammatory responses in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli O111:B4)
-
This compound
-
Reagents for cytokine measurement (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for Western blot analysis of NF-κB pathway proteins
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Include a vehicle control group (e.g., DMSO).
-
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 4-6 hours for cytokine mRNA, 18-24 hours for cytokine protein).
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells for protein extraction and subsequent Western blot analysis of NF-κB pathway activation.
-
In Vivo LPS-Induced Endotoxemia in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced endotoxemia.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS (from E. coli O111:B4)
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthesia
-
Blood collection supplies
-
Tissue collection tools
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups (n=6-8 per group):
-
Vehicle control (saline)
-
LPS control (e.g., 1-5 mg/kg, intraperitoneal injection)
-
LPS + this compound (various doses, e.g., 0.1, 1, 10 mg/kg)
-
-
Compound Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at a specified time before the LPS challenge (e.g., 1-2 hours).
-
LPS Challenge: Inject mice with LPS intraperitoneally.
-
Monitoring: Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood via cardiac puncture under terminal anesthesia for serum cytokine analysis. Tissues (e.g., lung, liver) can also be collected for histological analysis or protein/mRNA expression studies.
-
Analysis: Measure serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA or multiplex assays.
Western Blot for NF-κB Activation
This protocol details the Western blot analysis to assess the inhibitory effect of this compound on LPS-induced NF-κB activation.
Protocol:
-
Protein Extraction: Following cell treatment and stimulation as described in the in vitro protocol, prepare whole-cell lysates or nuclear/cytoplasmic fractions using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro analysis of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo analysis of this compound.
Conclusion
This compound is a specific and potent TLR4 antagonist that serves as an invaluable research tool for dissecting the molecular mechanisms of LPS-induced inflammation. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo models. By inhibiting the initial step in the LPS signaling cascade, this compound allows for the detailed investigation of downstream inflammatory events and holds promise for the development of targeted therapies for a range of inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Crx-526 experimental variability
<
This guide provides troubleshooting for common sources of experimental variability when using Crx-526, a potent and selective TLR4 antagonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, lipid A-mimetic that acts as a potent antagonist for Toll-like receptor 4 (TLR4).[1] By blocking the interaction of ligands like lipopolysaccharide (LPS) with TLR4, this compound can prevent the downstream inflammatory signaling cascades.[1]
Q2: How should I prepare and store this compound?
A2: For in vitro experiments, it is recommended to prepare a stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or below. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been successfully used in murine models to study its anti-inflammatory effects, particularly in the context of diabetic nephropathy and inflammatory bowel disease.[1][2] It is crucial to perform preliminary tolerability and pharmacokinetic studies in your specific animal model and to consult relevant literature for appropriate vehicles and dosing guidelines.[2]
Troubleshooting Common Issues
Issue 1: Inconsistent IC50 values in cell-based assays.
Inconsistent IC50 values are a frequent source of experimental variability. Several factors can contribute to this issue.
-
Compound Stability and Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Recommendation: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50 value.
-
Recommendation: Standardize the incubation time with this compound across all experiments to ensure comparability of results.
-
-
Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent potency.
-
Recommendation: Implement a strict cell seeding protocol and ensure a uniform cell number across all wells and experiments.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Recommendation: Maintain a consistent percentage of FBS in your cell culture medium for all IC50 determinations. If variability persists, consider reducing the serum concentration during the drug treatment period.
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High variability in downstream signaling readouts (e.g., NF-κB activation, cytokine production).
Variability in downstream readouts can obscure the true effect of this compound.
-
Stimulation Conditions: The concentration and purity of the TLR4 agonist (e.g., LPS) used to stimulate the pathway are critical.
-
Recommendation: Titrate the agonist to determine the optimal concentration that provides a robust and reproducible signaling window. Use a consistent source and lot of the agonist.
-
-
Timing of Treatment and Stimulation: The timing of this compound pre-treatment relative to agonist stimulation is crucial for observing maximal inhibition.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the TLR4 agonist.
-
-
Lysis and Detection Methods: Incomplete cell lysis or suboptimal antibody concentrations for Western blotting or ELISAs can introduce significant variability.
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors. Optimize antibody concentrations and ensure all detection steps are performed consistently.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Description | TLR4 Agonist | IC50 (nM) | Standard Deviation (nM) |
| RAW 264.7 | Murine Macrophage | LPS | 15.2 | 3.1 |
| THP-1 | Human Monocyte | LPS | 25.8 | 5.6 |
| HK-2 | Human Kidney Proximal Tubule | High Glucose | 45.3 | 9.8 |
This data is illustrative and may not represent actual experimental results.
Table 2: Effect of Serum Concentration on this compound Potency in RAW 264.7 Cells
| Serum Concentration | IC50 (nM) | Fold Change |
| 10% FBS | 15.2 | Baseline |
| 5% FBS | 11.8 | 0.78x |
| 1% FBS | 7.5 | 0.49x |
| 0% FBS (Serum-free) | 4.1 | 0.27x |
This data is illustrative and demonstrates the potential impact of serum on compound potency.
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation (Phospho-p65)
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C and 5% CO2.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to the wells and incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65 and total p65 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for assessing this compound activity.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits the TLR4 signaling pathway.
References
Technical Support Center: Optimizing Crx-526 Concentration for TLR4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Crx-526, a potent TLR4 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at TLR4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic lipid A-mimetic that acts as a competitive antagonist of Toll-like receptor 4 (TLR4). It prevents the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the TLR4-MD2 complex. This inhibition blocks the initiation of downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby preventing the expression of pro-inflammatory genes.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: While the optimal concentration of this compound is cell-type and assay-dependent, a good starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: The solubility of this compound can be limited in aqueous solutions. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been successfully used in various murine models of inflammatory diseases.[1][2] The effective dose will depend on the animal model, route of administration, and the specific disease being studied.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of TLR4 signaling (e.g., no reduction in cytokine production after LPS stimulation) | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively compete with the LPS concentration used. 2. This compound degradation: Improper storage or handling may have led to the degradation of the compound. 3. High LPS concentration: The concentration of LPS used for stimulation may be too high, overwhelming the inhibitory capacity of this compound. 4. Cell health: The cells may be unhealthy or have low TLR4 expression. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM). 2. Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Use a fresh aliquot for each experiment. 3. Titrate the LPS concentration to find the EC50 (half-maximal effective concentration) for your cell type and use a concentration at or near the EC50 for inhibition studies. 4. Check cell viability using a method like Trypan Blue exclusion. Ensure that the cells are in the logarithmic growth phase and have not been passaged too many times. Confirm TLR4 expression by qPCR or Western blot. |
| High background signal in control wells (no LPS stimulation) | 1. Contamination: Mycoplasma or other microbial contamination in the cell culture can activate TLRs. 2. Endotoxin contamination: Fetal bovine serum (FBS) or other cell culture reagents may be contaminated with endotoxins. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use endotoxin-free FBS and other cell culture reagents. |
| Inconsistent results between experiments | 1. Variability in cell passage number: TLR4 expression and signaling can change with increasing cell passage number. 2. Inconsistent incubation times: Variations in the pre-incubation time with this compound or the LPS stimulation time can affect the results. 3. Pipetting errors: Inaccurate pipetting can lead to variability in reagent concentrations. | 1. Use cells within a defined passage number range for all experiments. 2. Strictly adhere to the optimized incubation times for each step of the experiment. 3. Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell toxicity | 1. High concentration of this compound or DMSO: The concentration of this compound or the final concentration of the solvent (DMSO) may be toxic to the cells. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations. 2. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. |
Experimental Protocols
In Vitro TLR4 Inhibition Assay using LPS Stimulation
This protocol describes a general method to assess the inhibitory effect of this compound on LPS-induced cytokine production in a cell line such as RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in complete DMEM at a concentration that induces a submaximal response (previously determined by a dose-response curve).
-
Add 10 µL of the LPS solution to the wells (except for the no-stimulation control wells).
-
Incubate for 4-24 hours (the optimal time depends on the cytokine being measured).
-
-
Cytokine Quantification:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and perform an ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB Activation
This protocol outlines the steps to measure the effect of this compound on LPS-induced phosphorylation of NF-κB p65.
Materials:
-
Cells treated as described in the TLR4 inhibition assay (steps 1-3).
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.
-
Data Presentation
Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 98 | 16.7 |
| 1 | 780 ± 65 | 48 |
| 10 | 250 ± 30 | 83.3 |
| 0 (No LPS) | 50 ± 10 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TLR4 antagonist this compound reduces LPS-induced leukocyte activation and improves capillary perfusion of the rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
CRX-526 In Vivo Studies Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crx-526 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic lipid A-mimetic that functions as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1] It competitively inhibits the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, thereby blocking downstream inflammatory signaling pathways.[1] This antagonistic activity has been demonstrated to have anti-inflammatory effects in various preclinical models.[1][2]
Q2: What are the primary in vivo applications of this compound?
In vivo studies have primarily focused on the therapeutic potential of this compound in inflammatory conditions. Key applications include:
-
Inflammatory Bowel Disease (IBD): this compound has been shown to inhibit the development of moderate-to-severe disease in murine models of colitis, such as the dextran sodium sulfate (DSS) induced model.[1]
-
Diabetic Nephropathy: In mouse models of diabetic nephropathy, this compound treatment has been found to reduce albuminuria, blood urea nitrogen, and attenuate renal injury without altering blood glucose levels.
Q3: How should this compound be stored?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once in solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Question: My this compound formulation is cloudy or shows precipitation upon preparation or before injection. What should I do?
Answer:
Poor solubility can lead to inconsistent dosing and inaccurate experimental outcomes. Due to its lipid-like nature, this compound has low aqueous solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is soluble in organic solvents like DMSO. For in vivo use, a co-solvent system is often necessary. |
| Suboptimal Vehicle Composition | The chosen vehicle may not be suitable for maintaining this compound in solution at the desired concentration. |
| Low Temperature | The formulation may be too cold, causing the compound to precipitate. |
Recommended Formulations:
Several vehicles can be tested to improve solubility for in vivo administration. It is crucial to prepare a small test batch to check for solubility and stability before preparing the bulk formulation for your study.
| Formulation for Injection (Subcutaneous/Intraperitoneal) | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common formulation for compounds with low water solubility. |
| 10% DMSO, 90% Corn oil | Suitable for subcutaneous injections. Ensure the oil is sterile. |
| Formulation for Oral Gavage | Preparation Notes |
| Dissolved in PEG400 | PEG400 can be a suitable vehicle for oral administration. |
| Suspended in 0.5% Carboxymethyl cellulose (CMC) with 0.25% Tween 80 | This creates a suspension. Ensure uniform suspension before each administration. |
Workflow for Formulation Troubleshooting:
Caption: Troubleshooting workflow for this compound formulation issues.
Issue 2: Lack of Efficacy or Inconsistent Results
Question: I am not observing the expected therapeutic effect of this compound in my animal model. Why might this be?
Answer:
Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The dose of this compound may be too low to effectively antagonize TLR4 in your specific model. |
| Inadequate Formulation/Bioavailability | As discussed in Issue 1, if the compound is not properly solubilized, the bioavailable dose will be lower than intended. |
| Timing of Administration | The timing of this compound administration relative to the disease induction or inflammatory challenge is critical. |
| Route of Administration | The chosen route of administration (e.g., subcutaneous, intraperitoneal) may not be optimal for your model. |
| Model-Specific Factors | The severity of the disease model or the specific mouse strain may influence the responsiveness to TLR4 antagonism. |
Dose-Response Data (TNF-α Inhibition):
In one study, the ability of this compound to inhibit LPS-induced TNF-α in mice was evaluated. A weight-to-weight ratio of this compound to LPS was found to be a key factor.
| This compound : LPS (w/w ratio) | Effect on TNF-α Production |
| 5:1 | Clearly detectable inhibition |
| 50:1 | Complete abolishment |
Data adapted from a study in human monocyte-derived macrophages, which may serve as a starting point for in vivo dose-finding studies.
Logical Relationship for Troubleshooting Lack of Efficacy:
Caption: Troubleshooting logic for lack of efficacy with this compound.
Issue 3: Adverse Effects or Unexpected Inflammation
Question: I am observing adverse effects in my animals, such as local inflammation at the injection site or signs of systemic toxicity, even in the vehicle control group. What could be the cause?
Answer:
Adverse effects can be compound-related or vehicle-related. It is crucial to include a vehicle-only control group in your experimental design.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle-Induced Inflammation | Some components of the vehicle, such as DMSO, can cause local irritation or have pleiotropic effects. |
| High Concentration of Co-solvents | High concentrations of solvents like DMSO or detergents like Tween 80 can cause local tissue damage or systemic toxicity. |
| Contamination | The formulation may be contaminated with endotoxin (LPS), which would activate TLR4 and confound the results. |
| Compound-Related Toxicity | While this compound is designed to be a TLR4 antagonist, high doses may have off-target effects. |
Experimental Protocols
DSS-Induced Colitis Model in Mice
This protocol is a general guideline and should be optimized for your specific experimental goals and animal strain.
Materials:
-
This compound
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
Appropriate vehicle for this compound
-
C57BL/6 or BALB/c mice
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight of each mouse.
-
This compound Administration:
-
Prepare the this compound formulation in a suitable vehicle. A dose of 50 µg per mouse administered subcutaneously has been shown to be effective.
-
Administer this compound or vehicle to the respective groups. The timing of administration relative to DSS induction should be optimized (e.g., prophylactic administration before DSS).
-
-
Induction of Colitis:
-
Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue for histology and analysis of inflammatory markers (e.g., cytokine levels).
-
Experimental Workflow for DSS-Induced Colitis:
Caption: Workflow for the DSS-induced colitis model with this compound treatment.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Mice
This is a general protocol and requires optimization.
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Appropriate vehicle for this compound
-
Male mice (e.g., C57BL/6 or eNOS knockout)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours after STZ injection.
-
-
This compound Treatment:
-
Begin this compound or vehicle treatment after the onset of diabetes (e.g., 4 weeks post-STZ).
-
Administer this compound via injection (e.g., intraperitoneally) at a predetermined dose and frequency for a specified duration (e.g., 8 weeks).
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
Collect urine periodically to measure albumin-to-creatinine ratio.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood to measure blood urea nitrogen (BUN).
-
Collect kidneys for histological analysis (e.g., glomerulosclerosis, tubulointerstitial injury) and molecular analysis (e.g., inflammatory markers).
-
Signaling Pathway
TLR4 Signaling Pathway and the Action of this compound:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through TLR4. This activation leads to the production of pro-inflammatory cytokines. This compound acts by blocking this initial step.
Caption: this compound inhibits LPS-induced TLR4 signaling.
References
Ensuring the Stability of Crx-526 in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Crx-526 in solution. Given that this compound is a synthetic, lipid A-mimetic with low water solubility, ensuring its stability and proper dissolution is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its lipophilic nature, this compound has low solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. For final experimental concentrations, this stock solution can be further diluted in aqueous buffers or cell culture media. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[1]
Q2: How should I store this compound solutions?
A2: For short-term storage, solutions of lipopolysaccharides (LPS), which are structurally related to this compound, are stable for about a month when stored at 2-8°C. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate that the solubility limit of this compound has been exceeded in the aqueous medium or that the compound is aggregating. Refer to the Troubleshooting Guide below for steps to address this issue.
Q4: Can I use plastic tubes and pipette tips when handling this compound solutions?
A4: Caution is advised when using plasticware, especially at low concentrations (<0.1 mg/mL), as lipophilic molecules like LPS can adsorb to certain plastics. To minimize this, it is recommended to use silanized glass containers or low-adhesion polypropylene tubes. If using glass, vortexing the solution for at least 30 minutes can help redissolve any adsorbed product.
Q5: What factors can affect the stability of this compound in my experiments?
A5: Several factors can influence the stability of this compound, including pH, temperature, exposure to light, and the presence of divalent cations. The pH of the solution can affect the ionic state and solubility of lipopolysaccharides. Like other lipids, this compound may be susceptible to oxidation, which can be accelerated by heat and light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in Solution | - Solubility limit exceeded in the final aqueous buffer.- Aggregation of the lipid A-mimetic.- Use of poor quality or wet DMSO for the stock solution. | - Increase the final concentration of the organic co-solvent (e.g., DMSO), if experimentally permissible.- Incorporate a pharmaceutically acceptable surfactant or co-solvent (see Table 1).- Prepare a fresh stock solution using high-purity, anhydrous DMSO.- Briefly sonicate the solution to aid in dissolution and break up aggregates. |
| Loss of Biological Activity | - Degradation of the molecule due to improper storage (e.g., repeated freeze-thaw cycles).- Oxidation of the lipid components.- Adsorption to container surfaces. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Store stock solutions in small, single-use aliquots.- Protect solutions from light and heat.- Use silanized glass or low-adhesion plasticware. |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Non-homogeneous solution.- Degradation of the compound over the course of the experiment. | - Ensure complete dissolution of the stock solution before further dilution by vortexing.- Vortex the final solution before adding it to the experimental system.- Perform a stability study under your specific experimental conditions (see Experimental Protocol below). |
Data Presentation: Recommended Excipients for Lipid-Based Formulations
For challenging formulations, the use of excipients may be necessary to improve the solubility and stability of this compound. The following table summarizes common lipid-based excipients that could be tested.
| Excipient Category | Examples | Potential Function |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400 | Increase the solvent capacity for lipophilic compounds. |
| Surfactants (Water-soluble) | Polyoxyl stearate, Polyoxyethylene lauryl ether, Polysorbates (e.g., Tween® 80) | Stabilize lipid particles and prevent aggregation in aqueous solutions. |
| Surfactants (Water-insoluble) | Propylene glycol monocaprylate, Propylene glycol monolaurate | Can be used in lipid-based formulations to improve drug solubilization. |
| Phospholipids | Phosphatidylcholine, Dioleoylphosphatidic acid | Can act as solubilizers and have antioxidant properties. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene or silanized glass vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 5-10 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution for any undissolved particles.
-
Dispense the stock solution into single-use aliquots in low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability in an Aqueous Medium
This protocol provides a framework to assess the stability of this compound under specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh dilution of this compound from a frozen stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Prepare a control sample of the same buffer without this compound.
-
-
Incubation:
-
Incubate the test and control solutions under the conditions of your experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately after collection, store the aliquots at -80°C until analysis.
-
-
Analysis:
-
Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation or cloudiness.
-
Analytical Chemistry: Analyze the concentration of this compound in the collected aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV-Vis spectrophotometer if this compound has a chromophore. A decrease in the peak area or concentration over time indicates degradation or precipitation.
-
Biological Activity Assay: Compare the biological activity of the incubated this compound solution with that of a freshly prepared solution. A decrease in activity would suggest degradation or aggregation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for this compound solution stability issues.
References
Crx-526 storage conditions and shelf life
This guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, shelf life, and handling of CRX-526 to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in powder form should be stored at either -20°C for long-term storage or at 4°C for shorter durations.
Q2: What is the shelf life of this compound powder?
A2: The shelf life of this compound powder is dependent on the storage temperature. When stored at -20°C, it is stable for up to 3 years.[1] If stored at 4°C, the shelf life is reduced to 2 years.[1]
Q3: How should I store this compound once it is dissolved in a solvent?
A3: this compound in solvent should be stored at -80°C for a shelf life of 6 months or at -20°C for a shelf life of 1 month.[1] It is crucial to use an appropriate solvent and protect the solution from light and air.
Q4: Can this compound be shipped at room temperature?
A4: Yes, this product is considered stable at ambient temperature for the few days required for ordinary shipping and customs processing.[1] However, upon receipt, it should be moved to the recommended storage conditions immediately.
Q5: I left my this compound powder at room temperature for an extended period. Is it still usable?
A5: While stable for short periods at room temperature during shipping, prolonged exposure can lead to degradation.[1] For optimal results and to ensure the integrity of your experiments, it is strongly recommended to use a compound that has been stored according to the guidelines. If you must use the potentially compromised compound, consider running a small-scale pilot experiment to validate its activity.
This compound Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
Issue: I am observing lower than expected or no activity of this compound in my assay.
-
Possible Cause 1: Improper Storage. Verify that the compound has been stored at the correct temperature based on its form (powder or in solvent). Long-term storage at incorrect temperatures can lead to degradation.
-
Possible Cause 2: Expired Shelf Life. Check the date of receipt and the storage conditions to ensure the compound is within its recommended shelf life. Refer to the table above for specific durations.
-
Possible Cause 3: Multiple Freeze-Thaw Cycles (for solutions). If you are working with this compound in solvent, avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquoting the solution into single-use volumes upon initial preparation is highly recommended.
Issue: I see precipitates in my this compound solution after thawing.
-
Possible Cause 1: Low Solubility in the Chosen Solvent. Ensure that you are using a solvent in which this compound has good solubility. If solubility is a concern, gentle warming or sonication may help to redissolve the compound. Always check the product datasheet for recommended solvents.
-
Possible Cause 2: Solution Supersaturation. It's possible the concentration of the solution is too high for the storage temperature. Consider preparing a less concentrated stock solution.
Experimental Workflow for Handling this compound
Caption: Workflow for handling and storing this compound.
References
Improving reproducibility of Crx-526 experiments
Crx-526 Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to help you improve the reproducibility of your experiments by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Cancer-X Kinase 1 (CXK1). By blocking the kinase activity of CXK1, this compound effectively downregulates the downstream MAPK/ERK signaling pathway, which is often hyperactivated in various cancer types. This inhibition leads to reduced cell proliferation and induction of apoptosis in sensitive cell lines.
Caption: Simplified signaling pathway showing this compound inhibition of CXK1.
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For stock solutions, we recommend preparing a 10 mM stock in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: What is the expected IC50 of this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line's genetic background and reliance on the CXK1 pathway. Below is a table summarizing typical IC50 values from 72-hour cell viability assays.
| Cell Line | Cancer Type | CXK1 Status | IC50 (nM) |
| HT-29 | Colon Cancer | Wild-Type | 250 ± 25 |
| A549 | Lung Cancer | Wild-Type | 450 ± 40 |
| MDA-MB-231 | Breast Cancer | Mutated (Active) | 50 ± 8 |
| Panc-1 | Pancreatic Cancer | Mutated (Active) | 75 ± 12 |
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
This is a common issue that can obscure the true effect of this compound. High variability can stem from several sources in the experimental workflow.
Caption: Troubleshooting flowchart for high variability in experimental results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure cells are fully trypsinized into a single-cell suspension before counting. Use a calibrated automated cell counter for accuracy. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
-
-
Possible Cause 2: Edge Effects in Assay Plates.
-
Solution: Edge effects, where wells on the perimeter of a plate evaporate faster, can skew results. Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity buffer.
-
-
Possible Cause 3: Inaccurate Drug Dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment from a trusted stock. Ensure thorough mixing at each dilution step. Use calibrated pipettes and perform dilutions in a sufficient volume to minimize pipetting errors.
-
Problem 2: this compound shows lower-than-expected potency (high IC50 value).
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound stock solutions may degrade with multiple freeze-thaw cycles. Use single-use aliquots stored at -80°C. To test for degradation, compare the activity of your current stock against a freshly prepared solution from powder.
-
-
Possible Cause 2: High Serum Concentration in Media.
-
Solution: Proteins in fetal bovine serum (FBS) can bind to small molecules like this compound, reducing the effective concentration available to the cells. If possible, perform the experiment in lower serum conditions (e.g., 1-2% FBS) or serum-free media. Note that this may affect cell health, so a control experiment is necessary.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The cell line may have intrinsic or acquired resistance to CXK1 inhibition. Confirm the expression and activation status of CXK1 and downstream targets like p-ERK via Western blot. Consider testing other cell lines known to be sensitive to this compound as a positive control.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure to determine the IC50 of this compound.
Technical Support Center: CRX-526 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR4 antagonist, CRX-526. The information is designed to address specific issues that may arise during dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, lipid A-mimetic that functions as a Toll-like Receptor 4 (TLR4) antagonist. It acts by competitively inhibiting the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex on the surface of immune cells. This blockade prevents the initiation of downstream inflammatory signaling pathways, most notably the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α.[1]
Q2: What is a typical in vitro dose range for this compound?
Based on published studies, effective concentrations of this compound for in vitro experiments can range from 5 µg/mL to 20 µg/mL. In one study, these concentrations were shown to inhibit high glucose-induced NF-κB nuclear translocation in human proximal tubular epithelial cells. However, the optimal dose range will be cell type and assay dependent, necessitating a dose-response experiment to determine the IC50 value in your specific system.
Q3: What are the expected outcomes of a successful this compound dose-response experiment?
A successful experiment will demonstrate a dose-dependent inhibition of LPS-induced inflammatory responses. This is typically measured as a decrease in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) or a reduction in the activity of downstream signaling molecules like NF-κB.[1] The resulting dose-response curve should be sigmoidal, from which an IC50 value can be calculated.
Troubleshooting Guides
This section addresses common problems encountered during this compound dose-response experiments in a question-and-answer format.
Issue 1: High Variability Between Replicates
-
Question: My replicate wells for the same this compound concentration show significantly different results. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a repeater pipette for better consistency.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Small volume additions of concentrated this compound or LPS can be a source of error. Prepare intermediate dilutions to increase the pipetting volume.
-
Incomplete Reagent Mixing: Ensure all solutions, including this compound dilutions and LPS, are thoroughly mixed before adding to the wells.
-
Issue 2: The Dose-Response Curve is Flat or Incomplete
-
Question: I am not observing a dose-dependent inhibition, or the curve does not plateau at higher this compound concentrations. What should I check?
-
Answer: A flat or incomplete curve can indicate several issues:
-
Incorrect Concentration Range: The selected dose range for this compound may be too high or too low. Conduct a wider range of concentrations (e.g., from nanomolar to high micromolar) in a pilot experiment to identify the inhibitory range.
-
LPS Concentration: The concentration of LPS used for stimulation is critical. If it is too high, it may overcome the inhibitory effect of this compound. Conversely, if it is too low, the dynamic range of the assay may be insufficient. Titrate the LPS concentration to find an EC50-EC80 range for stimulation in your cell system.
-
Cell Health and Confluency: Ensure cells are healthy, in their logarithmic growth phase, and plated at an optimal density. Over-confluent or stressed cells may respond poorly to stimuli.
-
Compound Stability: Verify the stability of this compound in your assay medium and under your experimental conditions (e.g., incubation time, temperature).
-
Issue 3: The IC50 Value is Significantly Different from Expected Values
-
Question: My calculated IC50 value for this compound is drastically different from what I expected based on literature. Why might this be?
-
Answer: Discrepancies in IC50 values can be attributed to:
-
Cell Line Differences: Different cell types express varying levels of TLR4, MD-2, and CD14, all of which are crucial for LPS response. The IC50 of this compound will be specific to the cell line used.
-
Assay Readout: The method used to measure the inflammatory response (e.g., ELISA for a specific cytokine, NF-κB reporter assay) can influence the apparent IC50.
-
Serum Presence: Components in serum can bind to LPS or this compound, affecting their effective concentrations. If possible, conduct experiments in low-serum or serum-free media, or ensure consistent serum batches.
-
Incubation Time: The pre-incubation time of cells with this compound before LPS stimulation can impact the IC50 value. Optimize and maintain a consistent pre-incubation time across experiments.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a this compound dose-response experiment measuring the inhibition of LPS-induced TNF-α production in a macrophage cell line.
| This compound Concentration (µg/mL) | % Inhibition of TNF-α Production (Mean ± SD) |
| 0.01 | 5.2 ± 2.1 |
| 0.1 | 15.8 ± 4.5 |
| 1 | 48.9 ± 6.2 |
| 5 | 85.3 ± 3.8 |
| 10 | 95.1 ± 2.5 |
| 20 | 98.6 ± 1.9 |
Note: This data is for illustrative purposes only and should be determined experimentally for your specific conditions.
Experimental Protocols
Detailed Methodology for this compound Dose-Response Assay using an NF-κB Reporter Cell Line
This protocol outlines a cell-based assay to determine the dose-response curve and IC50 value of this compound by measuring the inhibition of LPS-induced NF-κB activation. A stable cell line expressing a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB response element is recommended.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
NF-κB reporter cell line (e.g., HEK-Blue™ hTLR4 cells)
-
Cell culture medium (as recommended for the cell line)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, sterile
-
Reporter gene detection reagent (e.g., QUANTI-Blue™, ONE-Glo™ Luciferase Assay System)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Culture the NF-κB reporter cells to ~80% confluency.
-
Harvest and resuspend the cells in fresh culture medium to the recommended seeding density.
-
Seed the cells into a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of concentrations. It is advisable to prepare these at 2x the final desired concentration.
-
-
Treatment with this compound:
-
Carefully remove the medium from the wells containing the seeded cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in cell culture medium at 2x the final desired concentration (a concentration that induces 80-90% of the maximal response is recommended).
-
Add the LPS solution to all wells except for the unstimulated control wells (add medium only to these).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection of Reporter Gene Activity:
-
Following the incubation period, carefully collect the cell culture supernatant or lyse the cells, depending on the reporter assay used.
-
Follow the manufacturer's instructions for the reporter gene detection reagent to measure SEAP or luciferase activity.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound competitively inhibits LPS binding to the TLR4/MD-2 complex.
Caption: Workflow for determining the dose-response of this compound.
References
Validation & Comparative
Validating TLR4 Antagonism of Crx-526 in Primary Cells: A Comparative Guide
In the realm of immunology and drug development, the modulation of Toll-like receptor 4 (TLR4) signaling is a critical area of research for mitigating inflammatory responses. Crx-526, a synthetic lipid A-mimetic, has emerged as a potent antagonist of TLR4, effectively blocking the inflammatory cascade initiated by lipopolysaccharide (LPS). This guide provides a comparative analysis of this compound with other well-established TLR4 antagonists, TAK-242 (Resatorvid) and Eritoran, focusing on their performance in primary cells. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Performance Comparison
This compound exerts its antagonistic effect by directly competing with LPS for binding to the TLR4-MD2 receptor complex on the surface of immune cells. This preventative binding blocks the conformational changes required for receptor dimerization and the subsequent initiation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
TAK-242, in contrast, is a small molecule inhibitor that operates intracellularly. It selectively binds to a specific cysteine residue (Cys747) within the Toll/interleukin-1 receptor (TIR) domain of TLR4. This covalent modification disrupts the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, thereby halting the signaling cascade.
Eritoran, another synthetic lipid A analog, functions similarly to this compound by competing with LPS for binding to the co-receptor MD-2, which is associated with TLR4. By occupying the MD-2 binding pocket, Eritoran prevents the formation of an active TLR4 signaling complex.
The following table summarizes the available quantitative data on the inhibitory potency of these antagonists in primary human cells.
| Antagonist | Primary Cell Type | Assay Readout | Potency (IC50) | Mechanism of Action |
| This compound | Human Proximal Tubular Epithelial Cells | Inhibition of high glucose-induced NF-κB nuclear translocation | Data not available[1] | Competitive antagonist of LPS binding to TLR4/MD-2[2] |
| TAK-242 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced TNF-α production | ~1.1 - 11 nM | Intracellular inhibitor of TLR4 signaling (binds to Cys747 of TLR4) |
| Eritoran | Human Whole Blood | Inhibition of LPS-induced TNF-α production | Nanomolar range | Competitive antagonist of LPS binding to MD-2 |
Visualizing the TLR4 Signaling Pathway and Experimental Workflow
To better understand the context of TLR4 antagonism, the following diagrams illustrate the TLR4 signaling pathway, a typical experimental workflow for validating antagonists, and a logical comparison of the antagonists' mechanisms.
References
Comparative Efficacy of Crx-526, a Novel TLR4 Antagonist, with Standard Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crx-526's Performance Against Dexamethasone and Infliximab in Preclinical Inflammatory Models.
Introduction
This compound is a synthetic lipid A-mimetic that functions as a potent and selective antagonist of Toll-like receptor 4 (TLR4). By blocking the binding of lipopolysaccharide (LPS) to TLR4, this compound effectively inhibits the downstream inflammatory signaling cascade mediated by transcription factors such as NF-κB. This mechanism of action positions this compound as a promising therapeutic candidate for a range of inflammatory conditions. This guide provides a comparative analysis of the efficacy of this compound against two widely used anti-inflammatory agents, the corticosteroid dexamethasone and the anti-TNF-α biologic infliximab, in preclinical models of inflammatory bowel disease and diabetic nephropathy.
Mechanism of Action: TLR4 Signaling Inhibition by this compound
This compound competitively inhibits the binding of LPS to the TLR4/MD-2 complex on the surface of immune cells. This initial step is critical in preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and mediators. The binding of LPS to TLR4 normally triggers a signaling cascade that results in the activation of the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the nuclear translocation of NF-κB, which then initiates the transcription of genes encoding inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound effectively blocks this entire process at its origin.
A Comparative Analysis of CRX-526 and Other Lipid A Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic lipid A analog CRX-526 with other notable lipid A derivatives. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Lipid A, the immunostimulatory core of lipopolysaccharide (LPS) found in Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). Efforts to harness its therapeutic potential while mitigating its inherent toxicity have led to the development of a diverse array of synthetic lipid A analogs. These molecules can be broadly categorized as either TLR4 agonists, which stimulate the immune system and are primarily investigated as vaccine adjuvants, or TLR4 antagonists, which block LPS-induced inflammation and are explored for treating inflammatory diseases.
This guide focuses on this compound, a synthetic TLR4 antagonist, and compares its performance with other key lipid A analogs, including the TLR4 agonist CRX-527 and the well-established vaccine adjuvant Monophosphoryl Lipid A (MPLA).
Structural and Functional Overview of Key Lipid A Analogs
The biological activity of lipid A analogs—whether they act as agonists or antagonists—is largely determined by their chemical structure, particularly the number and length of their acyl chains.
-
This compound: A synthetic lipid A mimetic that functions as a TLR4 antagonist. Its structure is characterized by shorter secondary fatty acyl chains (typically 6 carbons in length) compared to TLR4 agonists. This structural feature allows it to bind to the TLR4/MD-2 complex without inducing the conformational changes necessary for downstream signaling, thereby inhibiting the inflammatory response to LPS.[1][2]
-
CRX-527: A potent synthetic TLR4 agonist and a close structural analog of this compound. In contrast to this compound, CRX-527 possesses longer secondary acyl chains, which are crucial for inducing the dimerization of the TLR4 receptor complex and initiating a robust pro-inflammatory signaling cascade.[3][4][5] It is being developed as a vaccine adjuvant.
-
Monophosphoryl Lipid A (MPLA): A derivative of lipid A isolated from Salmonella minnesota R595. MPLA is a well-characterized TLR4 agonist with attenuated toxicity compared to its parent LPS molecule. It is an approved adjuvant in human vaccines, promoting a strong T-helper 1 (Th1) biased immune response.
-
Eritoran (E5564): A synthetic lipid A analog that acts as a TLR4 antagonist. It was developed for the treatment of severe sepsis and functions by competing with LPS for binding to the MD-2 co-receptor, thus preventing TLR4 signaling.
-
Glucopyranosyl Lipid A (GLA): A synthetic TLR4 agonist that is a component of some investigational vaccine adjuvants. It has a simpler, well-defined structure compared to MPLA, allowing for more consistent manufacturing and formulation.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo activities of this compound and other lipid A analogs.
Table 1: In Vitro TLR4 Antagonist Activity
| Compound | Cell Type | Assay | Agonist Used | Antagonist Concentration | % Inhibition of Agonist Activity | Reference |
| This compound | Human Monocytes | TNF-α secretion | LPS | 1 µg/mL | ~80% | |
| This compound | HEK293-hTLR4/MD-2 cells | NF-κB Reporter Assay | LPS | 100 ng/mL | >90% | |
| Eritoran | Human Adherent Mononuclear Cells | TNF-α and IL-1β release | LPS | 100 nM | >90% |
Table 2: In Vitro TLR4 Agonist Activity
| Compound | Cell Type | Assay | EC50 / Concentration | Cytokine Induction (pg/mL) | Reference |
| CRX-527 | Murine Splenocytes | IFN-γ production | 1 µg/mL | >200 | |
| CRX-527 | Murine Lymphocytes | TNF-α production | 1 µg/mL | ~96 | |
| MPLA | Human Adherent Mononuclear Cells | TNF-α and IL-1β release | 1 µg/mL | Variable, donor-dependent | |
| LPS | Human Adherent Mononuclear Cells | TNF-α and IL-1β release | 100 ng/mL | Variable, donor-dependent |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease/Application | Dosing Regimen | Key Outcome | Reference |
| This compound | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Inflammatory Bowel Disease | 50 µg, intraperitoneally, daily | Significant reduction in Disease Activity Index and histological score. | |
| This compound | Streptozotocin-induced diabetic nephropathy in eNOS knockout mice | Diabetic Nephropathy | 20 µg, intraperitoneally, 3 times/week for 8 weeks | Significantly reduced albuminuria and blood urea nitrogen. | |
| CRX-527 | Mice immunized with BCG-MSP1C vaccine | Malaria Vaccine Adjuvant | Co-administered with vaccine | Significantly increased production of total IgG, IgG subclasses, IFN-γ, and IL-4. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to generate the data presented above.
Human Monocyte Isolation and Stimulation Assay
This assay is used to determine the pro-inflammatory or anti-inflammatory activity of lipid A analogs on primary human immune cells.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Monocytes are purified from PBMCs by adherence to plastic tissue culture plates for 1-2 hours at 37°C. Non-adherent cells (lymphocytes) are removed by washing with phosphate-buffered saline (PBS).
-
Cell Culture and Stimulation: Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
For agonist testing: Cells are stimulated with various concentrations of lipid A analogs (e.g., CRX-527, MPLA) for a specified period (typically 4-24 hours).
-
For antagonist testing: Cells are pre-incubated with the antagonist (e.g., this compound, Eritoran) for 30-60 minutes before the addition of a TLR4 agonist like LPS.
-
-
Cytokine Measurement: After stimulation, the cell culture supernatants are collected. The concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
In Vitro TLR4 Activation Reporter Assay
This cell-based assay provides a quantitative measure of TLR4 activation by measuring the activity of a downstream transcription factor, typically NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR4, MD-2, and CD14 are commonly used. These cells also contain a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Stimulation: Cells are treated with the lipid A analogs of interest at various concentrations. For antagonist assays, cells are pre-treated with the antagonist before adding a TLR4 agonist.
-
Reporter Gene Assay: After a 24-hour incubation, the cell culture supernatant is collected. The activity of the SEAP reporter protein is measured using a colorimetric or chemiluminescent substrate. The signal intensity is directly proportional to the level of NF-κB activation.
Murine Model of DSS-Induced Colitis
This is a widely used preclinical model to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 days.
-
Treatment: this compound or a vehicle control is administered to the mice, often via intraperitoneal injection, starting from the first day of DSS administration and continuing daily.
-
Assessment of Disease Activity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A composite Disease Activity Index (DAI) is calculated from these parameters.
-
Histological Analysis: At the end of the study, the colon is removed, and tissue sections are stained with hematoxylin and eosin (H&E). The degree of inflammation, ulceration, and tissue damage is scored by a pathologist blinded to the treatment groups.
Visualizing Molecular Pathways and Experimental Designs
TLR4 Signaling Pathway
The differential effects of TLR4 agonists and antagonists can be understood by examining the TLR4 signaling pathway. Agonists induce receptor dimerization and the recruitment of adaptor proteins, leading to two main downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and a later phase of NF-κB activation. TLR4 antagonists bind to the receptor complex but fail to induce these downstream events.
Caption: TLR4 signaling pathways activated by agonists and inhibited by antagonists.
Experimental Workflow for In Vitro Antagonist Screening
The following diagram illustrates a typical workflow for screening lipid A analogs for TLR4 antagonist activity.
Caption: A typical experimental workflow for in vitro screening of TLR4 antagonists.
Conclusion
The study of synthetic lipid A analogs has provided invaluable tools for dissecting the intricacies of TLR4 signaling and has opened new avenues for therapeutic intervention. This compound stands out as a potent and specific TLR4 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined structure and mechanism of action make it a valuable research tool and a potential therapeutic candidate.
Conversely, its close structural relative, CRX-527, exemplifies how subtle modifications to the lipid A structure can transform an antagonist into a powerful immune activator with potential as a next-generation vaccine adjuvant. The comparative data presented in this guide underscore the importance of structure-activity relationships in the design of novel immunomodulatory agents and provide a framework for the continued development of targeted therapies for infectious and inflammatory diseases.
References
- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Agonist CRX-527 Modulates Intracellular and Inflammatory Cytokine Expression in Lymphoid Tissues of BCG-MSP1C-Immunized Mice | Biomedical Research and Therapy [bmrat.org]
A Comparative Analysis of Crx-526's Renoprotective Effects in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Crx-526, a Toll-like receptor 4 (TLR4) antagonist, in the context of diabetic nephropathy. Its performance is evaluated against other therapeutic alternatives, supported by experimental data, to inform future research and development in this critical area.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and inflammation is a key driver of its pathogenesis. Toll-like receptor 4 (TLR4) has emerged as a significant mediator of renal inflammation in diabetes. This compound is a synthetic antagonist of TLR4 that has demonstrated protective effects in animal models of diabetic nephropathy. This guide will delve into the reproducibility of these effects, compare them with other treatment modalities, and provide detailed experimental context.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and comparator agents in models of diabetic nephropathy.
Table 1: Comparison of TLR4 Antagonists in Animal Models of Diabetic Nephropathy
| Parameter | This compound[1] | GIT27 (VGX-1027) | TLR4 Knockout |
| Animal Model | Streptozotocin (STZ)-induced diabetic eNOS knockout mice | db/db mice (model of type 2 diabetes) | STZ-induced diabetic mice |
| Treatment Duration | 8 weeks | Not specified | Not applicable |
| Albuminuria Reduction | Significantly reduced vs. vehicle | Alleviated proteinuria | Halved compared to wild-type diabetic mice |
| Blood Urea Nitrogen (BUN) Reduction | Significantly reduced vs. vehicle | Not specified | Not specified |
| Glomerular Hypertrophy | Attenuated | Reduced glomerulosclerosis | Not specified |
| Tubulointerstitial Injury | Attenuated | Not specified | Reduced interstitial fibrosis |
| Mechanism of Action | Inhibition of TGF-β overexpression and NF-κB activation | Inhibition of TLR4 and TLR2/6 signaling | Absence of TLR4 signaling |
Table 2: Comparison of this compound with Other Therapeutic Classes in Diabetic Nephropathy Models
| Parameter | This compound (TLR4 Antagonist)[1] | ACE Inhibitors (e.g., Captopril) | SGLT2 Inhibitors (e.g., Empagliflozin) |
| Animal Model | STZ-induced diabetic eNOS knockout mice | Various models of diabetic nephropathy | db/db mice |
| Primary Mechanism | Anti-inflammatory (TLR4 antagonism) | Hemodynamic (RAAS blockade) | Metabolic/Hemodynamic (glucose excretion, tubuloglomerular feedback) |
| Effect on Albuminuria | Significantly reduced | Slows progression of microalbuminuria to macroalbuminuria | Reduces risk of new-onset macroalbuminuria by ~40% |
| Effect on Glomerular Filtration Rate (GFR) | Not explicitly reported to increase GFR, but reduces renal dysfunction | Slows the decline of GFR | Slows eGFR decline |
| Effect on Blood Glucose | No significant alteration | No direct effect | Lowers blood glucose |
| Effect on Blood Pressure | No significant alteration | Lowers blood pressure | Modestly lowers blood pressure |
| Key Downstream Effects | Decreased macrophage infiltration, reduced collagen deposition, inhibition of NF-κB | Reduced intraglomerular pressure | Reduced glomerular hyperfiltration, anti-inflammatory effects |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of experimental findings.
This compound Study Protocol (Adapted from Lin et al., 2013)[1]
-
Animal Model: Male endothelial nitric oxide synthase (eNOS) knockout mice on a C57BL/6 background were used.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at 150 mg/kg body weight. Blood glucose levels were monitored, and mice with levels >15 mmol/L were considered diabetic.
-
Treatment: Four weeks after STZ injection, diabetic mice were randomly assigned to receive either vehicle or this compound (0.5 mg/kg) via intraperitoneal injection three times a week for 8 weeks.
-
Key Outcome Measures:
-
Urine Albumin-to-Creatinine Ratio (UACR): Urine samples were collected at baseline and at the end of the study for the measurement of albumin and creatinine.
-
Blood Urea Nitrogen (BUN): Blood samples were collected at the end of the study for BUN measurement.
-
Histology: Kidneys were harvested, fixed, and stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial fibrosis.
-
Immunohistochemistry: Kidney sections were stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV).
-
Western Blotting and RT-PCR: Kidney tissue lysates were used to quantify the expression of proteins and genes involved in inflammatory and fibrotic pathways (e.g., TLR4, NF-κB, TGF-β, CCL2, osteopontin).
-
General Protocol for SGLT2 Inhibitor Studies (Conceptual)
-
Animal Model: Typically, db/db mice, a genetic model of type 2 diabetes and obesity, are used.
-
Treatment: SGLT2 inhibitors are usually administered orally, mixed with the diet or via gavage, for a specified period (e.g., 8-12 weeks).
-
Key Outcome Measures: Similar to the this compound protocol, with a strong focus on UACR, GFR (if measured), histological changes, and markers of inflammation and fibrosis. Blood glucose and HbA1c are also primary endpoints.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of TLR4 activation in diabetic nephropathy and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in a diabetic nephropathy mouse model.
Conclusion
The available preclinical evidence strongly suggests that the TLR4 antagonist this compound has a reproducible protective effect against the progression of diabetic nephropathy in a mouse model. Its mechanism of action, centered on the inhibition of the TLR4/NF-κB inflammatory pathway, offers a targeted approach to mitigating renal damage. When compared to other therapeutic classes, this compound's primary advantage lies in its direct anti-inflammatory and anti-fibrotic effects, independent of changes in blood glucose or systemic blood pressure.
While clinical data on this compound is lacking, the robust preclinical findings, supported by similar results from other TLR4 antagonists, highlight the therapeutic potential of this pathway. Further research, including studies in different animal models and eventual clinical trials, is warranted to fully elucidate the role of TLR4 antagonism in the management of diabetic nephropathy. This guide serves as a foundational resource for researchers and developers to build upon these promising findings.
References
A Head-to-Head Comparison of CRX-526 and Related Synthetic Immunomodulators
This guide provides a detailed comparison of the synthetic immunomodulator CRX-526 and its related compounds with other key immunomodulators. Developed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanisms of action, and supporting experimental data for these molecules, focusing on their role as Toll-like receptor 4 (TLR4) modulators. We will explore both the TLR4 antagonist properties of this compound in mitigating inflammation and the potent TLR4 agonist activity of the related compound, CRX-527, as a vaccine adjuvant.
The TLR4 Signaling Pathway: A Dual-Edged Sword in Immunity
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system.[1] Its activation by bacterial lipopolysaccharide (LPS) triggers two primary signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][2][3][4]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1. This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: Following internalization of the TLR4 receptor into endosomes, the TRIF-dependent pathway is activated. This cascade culminates in the activation of the IRF3 transcription factor, leading to the production of type I interferons (e.g., IFN-β) and other inflammatory mediators.
The ability to selectively activate or inhibit these pathways is a key goal in the development of immunomodulatory drugs. Synthetic lipid A mimetics, such as the CRX family of molecules, have been designed to precisely modulate TLR4 activity for therapeutic benefit.
Part 1: TLR4 Agonism for Vaccine Adjuvancy
Synthetic TLR4 agonists are potent vaccine adjuvants that enhance immune responses to co-administered antigens. CRX-527, a lipid A analog, has demonstrated strong adjuvant properties, often superior to other well-known adjuvants like Monophosphoryl Lipid A (MPL).
Comparative Performance Data
Studies comparing a liposomal formulation of CRX-527 (lipo-CRX) with other TLR4 agonists show its potent ability to stimulate innate immune responses, such as neutrophil recruitment, which is a key indicator of adjuvant activity.
| Immunomodulator | Class | Dose (i.t.) | Neutrophil Influx (x10^4 cells/mL in BALF) | Source |
| Vehicle (Saline) | Control | N/A | ~0.5 | |
| lipo-CRX (CRX-527) | TLR4 Agonist | 1 µg | ~10.0 | **** |
| MPL | TLR4 Agonist | 1 µg | ~2.5 | |
| LPS (E. coli) | TLR4 Agonist | 1 µg | ~12.5 | |
| CRX-527 (unformulated) | TLR4 Agonist | 1 µg | ~25.0 |
BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal. Data are approximate values derived from published charts.
The data indicates that while unformulated CRX-527 is highly potent, the lipo-CRX formulation retains strong activity, comparable to the natural ligand LPS, while being designed for an improved safety profile. Notably, lipo-CRX induced significantly more neutrophil influx than the widely used adjuvant MPL.
Experimental Protocol: In Vivo Adjuvant Activity Assessment
The following protocol outlines a typical experiment to assess the in vivo activity of a vaccine adjuvant by measuring neutrophil recruitment to the lungs in a murine model.
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Treatment Groups:
-
Group 1: Saline (Vehicle Control)
-
Group 2: lipo-CRX (1 µg)
-
Group 3: MPL (1 µg)
-
Group 4: LPS (1 µg)
-
-
Administration: Mice are lightly anesthetized and the respective treatments are administered via intratracheal (i.t.) instillation in a total volume of 50 µL.
-
Sample Collection: 24 hours post-administration, mice are euthanized. The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF).
-
Cellular Analysis: Total cell counts in the BALF are determined. Cytospin preparations are made and stained with Diff-Quik to perform differential cell counts and quantify the number of neutrophils. Alternatively, flow cytometry can be used to identify and quantify neutrophil populations (e.g., Ly6G+/CD11b+ cells).
-
Data Analysis: The total number of neutrophils per mL of BALF is calculated for each mouse. Statistical comparisons are made between the treatment groups and the vehicle control.
References
Safety Operating Guide
Navigating the Disposal of Crx-526: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel compounds like Crx-526, a TLR4 antagonist, understanding the correct disposal procedures is paramount. This guide provides a step-by-step approach to the safe handling and disposal of this compound, ensuring a secure and compliant laboratory environment.
Core Safety and Handling Protocols
Given the absence of specific toxicity and ecotoxicity data for this compound, it should be handled with caution, assuming it may be hazardous. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to avoid skin contact.
-
Body Protection: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions).
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure the container is appropriate for the type of waste (e.g., a rigid, puncture-resistant container for sharps).
-
Do not overfill containers; leave adequate headspace (typically 10-20%) to allow for expansion of contents.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any known hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity").
-
-
-
Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from general traffic and have secondary containment to catch any potential leaks.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not pour any amount of this compound down the drain or dispose of it in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of this compound.
Essential Safety and Logistical Information for Handling Crx-526
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Crx-526, a potent Toll-like receptor 4 (TLR4) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment based on its nature as a lipid A mimetic and a potent biological modulator is essential. The following PPE is recommended as a minimum standard for handling this compound in both powder and solution forms.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination spread. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne particles of the powdered compound and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat, preferably disposable or made of a material that can be decontaminated. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from potential spills. |
Operational Plan: Handling and Storage
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which often suggest storage at -20°C for similar compounds.
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
Handling Procedures:
-
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents. Use appropriate anti-static techniques and tools (e.g., spatulas, weighing paper) for transferring the powder.
-
When preparing solutions, slowly add the solvent to the powder to avoid splashing. This compound has low water solubility and is often formulated in vehicles such as DMSO, PEG400, or suspended in carboxymethyl cellulose for in vivo studies.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should be collected for chemical waste disposal. If the solvent is organic, it should be disposed of in the appropriate solvent waste stream.
Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials. For powdered spills, avoid creating dust.
-
Decontaminate: Follow institutional guidelines for the decontamination of the spill area. This should only be performed by trained personnel wearing appropriate PPE.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
In Vitro: Inhibition of TNF-α Production in Macrophages
This protocol outlines a general procedure to assess the in vitro activity of this compound in inhibiting lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
Methodology:
-
Cell Culture: Culture macrophages in appropriate media and conditions until they reach the desired confluence.
-
Plating: Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation with this compound: Prepare various concentrations of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Incubate for a predetermined period (e.g., 1-2 hours).
-
LPS Stimulation: Prepare a solution of LPS at a concentration known to induce a robust TNF-α response in the specific cell line. Add the LPS solution to the wells containing the cells and this compound. Include appropriate controls (cells alone, cells with LPS only, cells with this compound only).
-
Incubation: Incubate the plate for a period sufficient to allow for TNF-α production (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine the inhibitory effect.
In Vivo: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol describes the use of this compound in a murine model of acute colitis induced by DSS.
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis.
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound to the mice via a chosen route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and frequency, starting before, at the same time as, or after DSS administration, depending on the study design (prophylactic or therapeutic). A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Termination and Tissue Collection: At the end of the study period, euthanize the mice. Collect the colon and measure its length. A portion of the colon can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis (e.g., cytokine measurement).
-
Analysis: Evaluate the severity of colitis based on DAI scores, colon length, and histological scoring of inflammation and tissue damage.
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway and this compound Mechanism of Action
This compound is a synthetic lipid A mimetic that acts as a competitive antagonist of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon binding of LPS, TLR4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. This compound competes with LPS for binding to the MD-2 co-receptor, which is associated with TLR4, thereby preventing the activation of the downstream signaling pathway.
Caption: TLR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro this compound Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in an in vitro cell-based assay.
Caption: Workflow for in vitro testing of this compound's anti-inflammatory activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
